molecular formula C14H11ClN2S B186840 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole CAS No. 23976-76-3

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Cat. No.: B186840
CAS No.: 23976-76-3
M. Wt: 274.8 g/mol
InChI Key: JUFYNYOXBHJQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C14H11ClN2S and its molecular weight is 274.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYNYOXBHJQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288484
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23976-76-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23976-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 56060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23976-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the target compound 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities.[1] The procedures and data presented herein are based on established methodologies for analogous compounds, offering a robust framework for its preparation and analysis.

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzimidazole acts as a nucleophile, displacing the chloride from 4-chlorobenzyl chloride to form the desired thioether linkage. This reaction is typically carried out in a polar solvent in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.[2]

Synthesis_Workflow MBI 2-Mercaptobenzimidazole Reaction Nucleophilic Substitution MBI->Reaction CBC 4-Chlorobenzyl Chloride CBC->Reaction Base Base (e.g., NaOH, Triethylamine) Base->Reaction Deprotonation Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Reaction Reaction Medium Product This compound Reaction->Product Thioether Formation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Mercaptobenzimidazole

  • 4-Chlorobenzyl chloride

  • Sodium hydroxide (or Triethylamine)

  • Absolute Ethanol (or Acetone)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 equivalent) in absolute ethanol.

  • To this solution, add a base such as sodium hydroxide (1.0 equivalent) or triethylamine (1.5 equivalents) and stir the mixture at room temperature for 15-20 minutes.[2][3]

  • Introduce 4-chlorobenzyl chloride (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.[3]

  • Wash the resulting solid with cold distilled water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2][3]

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques and physical property measurements. The expected data, based on analogous compounds, are summarized below.

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected Value
Physical State White to off-white solid
Melting Point (°C) 180-190 (predicted)
Molecular Formula C₁₄H₁₁ClN₂S
Molecular Weight 274.77 g/mol
Yield 70-85% (typical)
¹H NMR (DMSO-d₆, 400 MHz) δ 12.6 (s, 1H, NH), 7.1-7.6 (m, 8H, Ar-H), 4.5 (s, 2H, S-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 151.0 (C=N), 137.0, 134.0, 132.0, 131.0, 129.0, 123.0, 115.0 (Ar-C), 36.0 (S-CH₂)
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 740 (C-S stretch)
Mass Spec (ESI-MS) m/z 275.0 [M+H]⁺

Note: Predicted NMR chemical shifts are based on data for structurally similar compounds and may vary slightly in experimental results.[3][4]

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the final product.

Characterization_Logic HNMR ¹H NMR NH_proton Singlet at ~12.6 ppm (NH proton) HNMR->NH_proton Aromatic_protons Multiplet at 7.1-7.6 ppm (8 Aromatic protons) HNMR->Aromatic_protons CH2_protons Singlet at ~4.5 ppm (S-CH₂ protons) HNMR->CH2_protons CNMR ¹³C NMR CN_carbon Signal at ~151.0 ppm (C=N carbon) CNMR->CN_carbon CH2_carbon Signal at ~36.0 ppm (S-CH₂ carbon) CNMR->CH2_carbon IR IR Spectroscopy NH_stretch Broad peak at 3400-3300 cm⁻¹ (N-H bond) IR->NH_stretch MS Mass Spectrometry Mass_peak [M+H]⁺ peak at m/z 275.0 (Molecular Weight) MS->Mass_peak Structure Structure Confirmed NH_proton->Structure Aromatic_protons->Structure CH2_protons->Structure CN_carbon->Structure CH2_carbon->Structure NH_stretch->Structure Mass_peak->Structure

Caption: Logical flow for structural confirmation using spectroscopic data.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally similar analogs, and detailed experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to purine nucleosides allows them to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The substitution at the 2-position of the benzimidazole scaffold, in this case with a 4-chlorobenzylthio group, is a key determinant of the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is crucial for rational drug design and development.

Chemical Identity

  • IUPAC Name: 2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole

  • Molecular Formula: C₁₄H₁₁ClN₂S

  • Molecular Weight: 274.77 g/mol

  • Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound (Predicted/Analog Data)2-(benzylthio)-1H-benzimidazole (Experimental Data)
Melting Point (°C) Data not available122-124[1]
Boiling Point (°C) Data not availableData not available
pKa Predicted data suggests benzimidazoles are weakly basic.The pKa for the conjugated acid of benzimidazole is approximately 7.[2]
logP (Octanol/Water Partition Coefficient) Predicted data suggests a value > 3.3.6 (Computed)[3]
Aqueous Solubility Expected to be low.2.1 µg/mL (at pH 7.4)[3]

Disclaimer: The data for this compound is based on predictions and analogies to similar compounds and should be confirmed by experimental validation.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of benzimidazole derivatives.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small sample of the dried, crystalline compound is finely ground using a mortar and pestle.

    • The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

    • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

  • Apparatus: Glass vials with screw caps, orbital shaker with temperature control, centrifuge, analytical balance, spectrophotometer or high-performance liquid chromatography (HPLC) system.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After shaking, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

    • The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

    • The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like a benzimidazole, the pKa of its conjugate acid is determined.

  • Apparatus: Potentiometer with a calibrated pH electrode, burette, magnetic stirrer, titration vessel.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is placed in the titration vessel with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • A standardized solution of a strong acid (e.g., HCl) is added incrementally from the burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. RP-HPLC provides an indirect but rapid method for its estimation.

  • Apparatus: HPLC system with a UV detector, a reverse-phase column (e.g., C18), a series of reference compounds with known logP values.

  • Procedure:

    • A calibration curve is established by injecting a series of standard compounds with a range of known logP values onto the RP-HPLC system.

    • The retention time (t_R) for each standard is recorded under isocratic elution conditions (a constant mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).

    • The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

    • A linear regression analysis is performed by plotting the log k' values of the standards against their known logP values.

    • The test compound is then injected under the same chromatographic conditions, and its retention time is measured.

    • The log k' of the test compound is calculated, and its logP value is determined by interpolation from the calibration curve.

Biological Context and Potential Mechanism of Action

Benzimidazole derivatives, including those with 2-thioether substituents, are known to exhibit a wide range of biological activities, with antimicrobial and anticancer effects being particularly prominent. Several studies have suggested that the antibacterial action of certain benzimidazoles involves the inhibition of bacterial DNA gyrase.[4][5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can disrupt critical cellular processes, leading to bacterial cell death.

The following diagram illustrates a simplified workflow of the synthesis of 2-(benzylthio)-1H-benzimidazole derivatives and their proposed mechanism of action as DNA gyrase inhibitors.

G cluster_synthesis Synthesis Pathway cluster_moa Proposed Mechanism of Action o_phenylenediamine o-Phenylenediamine mercaptobenzimidazole 2-Mercaptobenzimidazole o_phenylenediamine->mercaptobenzimidazole CS2, KOH benzyl_halide 4-Chlorobenzyl Halide target_compound 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole mercaptobenzimidazole->target_compound benzyl_halide->target_compound DNA_gyrase Bacterial DNA Gyrase target_compound->DNA_gyrase Inhibition DNA_replication DNA Replication & Transcription cell_death Bacterial Cell Death DNA_replication->cell_death Disruption

Caption: Synthetic workflow and proposed antibacterial mechanism of this compound.

Conclusion

This technical guide has summarized the available physicochemical information for this compound, drawing upon data from close structural analogs and established predictive methods. While direct experimental validation of these properties is essential for advancing its development, the provided data and detailed experimental protocols offer a solid foundation for researchers in the field. The potential of this class of compounds as antimicrobial agents, possibly through the inhibition of DNA gyrase, underscores the importance of continued investigation into their structure-activity relationships and therapeutic potential.

References

Spectroscopic and Mass Spectrometry Analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole. Due to the absence of directly published experimental data for this specific molecule, this guide presents data from the closely related analogue, 2-(benzylthio)-1H-benzimidazole, as a reference point for spectral interpretation. Detailed experimental protocols for the synthesis and characterization of similar compounds are also provided to facilitate further research.

Predicted Spectroscopic and Mass Spectrometry Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, based on the known data for 2-(benzylthio)-1H-benzimidazole. The presence of the chlorine atom on the benzyl ring is expected to cause slight shifts in the corresponding proton and carbon signals.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 (broad s)Singlet1HN-H (imidazole)
~7.60 - 7.50 (m)Multiplet2HAromatic H (benzimidazole)
~7.40 (d, J ≈ 8.4 Hz)Doublet2HAromatic H (chlorobenzyl, ortho to CH₂)
~7.35 (d, J ≈ 8.4 Hz)Doublet2HAromatic H (chlorobenzyl, ortho to Cl)
~7.20 - 7.10 (m)Multiplet2HAromatic H (benzimidazole)
~4.50 (s)Singlet2HS-CH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~151.0C=N (imidazole)
~143.0Aromatic C (benzimidazole, quaternary)
~137.0Aromatic C (chlorobenzyl, quaternary)
~132.0Aromatic C-Cl (chlorobenzyl, quaternary)
~131.0Aromatic CH (chlorobenzyl)
~129.0Aromatic CH (chlorobenzyl)
~122.0Aromatic CH (benzimidazole)
~115.0Aromatic CH (benzimidazole)
~36.0S-CH₂

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
[M]+Molecular Ion
[M+H]+Protonated Molecular Ion

Expected Molecular Weight: C₁₄H₁₁ClN₂S = 274.77 g/mol

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2-(arylmethylthio)-1H-benzo[d]imidazoles, adapted from established methodologies for similar compounds.

2.1. Synthesis of this compound

This synthesis is a nucleophilic substitution reaction between 2-mercaptobenzimidazole and 4-chlorobenzyl chloride.

  • Materials:

    • 2-Mercaptobenzimidazole

    • 4-Chlorobenzyl chloride

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole (1.0 eq) in DMF in a round-bottom flask.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

2.2. NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.

    • Reference the chemical shifts to the residual solvent peak.

2.3. Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Characterization Reactants 2-Mercaptobenzimidazole + 4-Chlorobenzyl chloride Reaction Nucleophilic Substitution (DMF, K2CO3) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Product->MS Data Spectral Data NMR->Data MS->Data

An In-depth Technical Guide to the FT-IR Spectral Analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a molecule of interest in medicinal and pharmaceutical research. The unique structure of benzimidazoles, featuring a fusion of benzene and imidazole rings, endows them with a wide range of biological activities. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for analysis, and illustrates key procedural and structural-spectral relationships.

Introduction to the Vibrational Characteristics of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the benzimidazole ring, the 4-chlorobenzyl group, and the thioether linkage. The analysis of the spectrum allows for the confirmation of the molecular structure and the identification of key chemical bonds. Aromatic compounds typically exhibit sharp C-H stretching bands in the 3100-3000 cm⁻¹ region.[1] The benzimidazole N-H stretching vibration is expected as a broad band in the 3400-3100 cm⁻¹ region.[2][3] The C=N stretching of the imidazole ring is typically observed around 1620-1590 cm⁻¹.[2][3]

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound based on the analysis of related benzimidazole derivatives.[1][2][3][4][5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400 - 3100Broad, MediumN-H stretching (imidazole ring)
~3100 - 3000Sharp, Medium-WeakAromatic C-H stretching
~2950 - 2850Sharp, WeakAliphatic C-H stretching (CH₂)
~1620MediumC=N stretching (imidazole ring)
~1590, ~1490, ~1450Medium-StrongAromatic C=C stretching
~1400MediumC-H in-plane bending
~1280MediumC-N stretching
~1090StrongC-Cl stretching
~740StrongC-H out-of-plane bending (ortho-disubstituted benzene)
~700MediumC-S stretching

Experimental Protocol for FT-IR Analysis

A detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound is crucial for reproducible and high-quality data. The Potassium Bromide (KBr) pellet method is a common technique for solid-state analysis.[8][9]

3.1. Materials and Instrumentation

  • Sample: this compound (1-2 mg)

  • Matrix: Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Equipment:

    • Agate mortar and pestle

    • Hydraulic press with pellet die

    • FT-IR Spectrometer (e.g., Bruker, Shimadzu)[2][10]

    • Spatula

    • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Grinding: Add approximately 1-2 mg of the sample to an agate mortar.

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[8]

  • Homogenization: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes light scattering.[8]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[9]

  • Drying: If the pellet appears cloudy, it may be due to moisture. Store the pellet in a desiccator before analysis.

3.3. Data Acquisition

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR instrument.

  • Scan: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

3.4. Alternative Method: Attenuated Total Reflectance (ATR) For rapid analysis with minimal sample preparation, the ATR technique can be used.[9][11]

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Collect the FT-IR spectrum.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for FT-IR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Collect Background Spectrum press->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, Smoothing) sample_scan->process assign Peak Assignment and Interpretation process->assign

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

4.2. Structural-Spectral Correlation Diagram

spectral_correlation cluster_groups Functional Groups cluster_vibrations Characteristic Vibrations (cm⁻¹) compound This compound benzimidazole Benzimidazole Ring compound->benzimidazole chlorobenzyl 4-Chlorobenzyl Group compound->chlorobenzyl thioether Thioether Linkage compound->thioether nh_stretch N-H Stretch (~3400-3100) benzimidazole->nh_stretch cn_stretch C=N Stretch (~1620) benzimidazole->cn_stretch ar_ch_stretch Aromatic C-H Stretch (~3100-3000) chlorobenzyl->ar_ch_stretch ccl_stretch C-Cl Stretch (~1090) chlorobenzyl->ccl_stretch cs_stretch C-S Stretch (~700) thioether->cs_stretch

Caption: Correlation of functional groups to their expected FT-IR absorption regions.

References

Unraveling the Multifaceted Mechanism of Action of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole has emerged as a compound of significant interest, demonstrating a spectrum of biological effects. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon evidence from studies on structurally related benzimidazole derivatives. Due to a lack of direct research on this specific molecule, its mechanisms are inferred from analogues, providing a robust framework for future investigation and drug development endeavors. The primary activities associated with this class of compounds include anticancer, antimicrobial, and anti-inflammatory effects.

Core Putative Mechanisms of Action

Based on the analysis of related benzimidazole derivatives, the mechanism of action of this compound is likely multifaceted, involving the modulation of several key cellular pathways. The primary proposed mechanisms are:

  • Anticancer Activity: Inhibition of crucial enzymes involved in DNA replication and cell cycle progression, and induction of apoptosis.

  • Antimicrobial Activity: Disruption of essential microbial metabolic pathways.

  • Anti-inflammatory Activity: Attenuation of pro-inflammatory signaling cascades.

Anticancer Mechanism of Action

The anticancer potential of benzimidazole derivatives similar to this compound is a significant area of research. The proposed mechanisms are centered on the disruption of fundamental cellular processes in cancer cells.

Inhibition of Topoisomerase I

Human Topoisomerase I (Hu Topo I) is a critical enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. Benzimidazole derivatives have been identified as potential inhibitors of Hu Topo I.[1] Computational docking studies and DNA relaxation assays have shown that these molecules can bind to the Hu Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, triggering a DNA damage response and apoptosis.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Studies on novel benzimidazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells.[2] This is often mediated through the activation of caspases, which are key executioners of apoptosis. Specifically, compounds have been shown to significantly increase the activity of caspase-3.[2] The induction of apoptosis is also associated with cell cycle arrest, often in the G1 or G2/M phase, which is confirmed by the increased expression of cell cycle inhibitors like p21.[2]

Multi-Kinase Inhibition

Many cancers are driven by aberrant kinase signaling pathways that control cell growth, proliferation, and survival. Benzimidazole-based compounds have been designed as multi-targeted kinase inhibitors.[3] These compounds have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[3] By blocking these critical signaling nodes, these compounds can effectively halt cancer cell proliferation.

Quantitative Data on Related Benzimidazole Derivatives

The following tables summarize the quantitative data from studies on various benzimidazole derivatives, providing insights into their potential efficacy.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12b (a BBZ derivative) Panel of 60 human cancer cell lines0.16 - 3.6[1]
N9 HCT1165.85[4]
N18 HCT1164.53[4]
11 (imidazole derivative) HeLa6-7[5]
19-24 (2-thioxo-2,3-dihydro-1H-benzo[d]imidazole derivatives) HCT-11617-36[5]
6c (3-Br substituted) Various cancer cell lines7.82 - 10.21[3]
6i (3-F substituted) Various cancer cell lines7.82 - 10.21[3]

Table 2: Antimicrobial Activity of 2-Mercaptobenzimidazole (2MBI) Derivatives

Compound IDMicroorganismMIC (µM)Reference
N1 B. subtilis, S. typhi, C. albicans1.27, 2.54, 1.27[4]
N8 E. coli1.43[4]
N22 K. pneumoniae, A. niger2.60[4]
N23, N25 S. aureus2.65[4]

Table 3: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Compound IDAssayIC50 (µM)Reference
6e NO Production Inhibition0.86[6]
6e TNF-α Production Inhibition1.87[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • Compound Treatment: Cells are treated with the test compounds at varying concentrations (e.g., 1–100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.[5]

DNA Relaxation Assay

This assay is used to assess the inhibitory activity of compounds on topoisomerase I.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

  • Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.[1]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key apoptotic enzyme.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular proteins.

  • Substrate Addition: A specific caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.

  • Incubation: The reaction is incubated to allow for substrate cleavage by active caspase-3.

  • Detection: The cleavage of the substrate releases a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence. The increase in signal corresponds to higher caspase-3 activity.[2]

Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Proteins are extracted from treated and untreated cells.

  • Protein Quantification: The total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, p65 NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and visualized. This allows for the quantification of protein expression levels.[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

anticancer_pathway cluster_drug This compound cluster_topo Topoisomerase I Inhibition cluster_apoptosis Apoptosis Induction cluster_kinase Kinase Inhibition drug Benzimidazole Derivative topo_complex Topo I-DNA Complex drug->topo_complex stabilizes caspase3 Caspase-3 Activation drug->caspase3 induces egfr EGFR/HER2 drug->egfr inhibits cdk2 CDK2 drug->cdk2 inhibits dna_damage DNA Strand Breaks topo_complex->dna_damage leads to apoptosis Apoptosis dna_damage->apoptosis caspase3->apoptosis proliferation Cell Proliferation

Caption: Proposed anticancer mechanisms of action.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα Phosphorylation tlr4->ikb drug 2-(4-Chlorobenzylthio) -1H-benzo[d]imidazole drug->ikb inhibits nfkb p65 NF-κB Nuclear Translocation ikb->nfkb releases inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS) nfkb->inflammation activates

Caption: Anti-inflammatory mechanism via NF-κB pathway.

mtt_workflow start Seed Cells treat Treat with Compound start->treat mtt_add Add MTT Reagent treat->mtt_add incubate Incubate mtt_add->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While direct studies on the mechanism of action of this compound are yet to be published, a comprehensive analysis of its structural analogues provides a strong foundation for understanding its potential pharmacological effects. The evidence points towards a multi-targeted mechanism involving the inhibition of topoisomerase I, induction of apoptosis, and modulation of key kinase and inflammatory signaling pathways. This technical guide consolidates the available data and presents it in a structured format to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of this promising class of molecules. Further investigation is warranted to elucidate the precise molecular interactions and definitively confirm the mechanisms of action for this specific compound.

References

The Biological Frontier: An In-depth Technical Guide to 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this vast family, derivatives featuring a 2-(4-Chlorobenzylthio) substitution are emerging as a class of compounds with significant therapeutic potential. This technical guide synthesizes the current understanding of their biological activities, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. This document details their antimicrobial and anticancer properties, supported by quantitative data, experimental protocols, and a visualization of the synthetic workflow.

Antimicrobial Activity

Derivatives of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole have demonstrated notable activity against a range of microbial pathogens. The introduction of the 4-chlorobenzylthio moiety at the C-2 position of the benzimidazole ring appears to be a key determinant of their antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial potential of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While specific data for a broad range of 2-(4-Chlorobenzylthio) derivatives is still emerging in publicly available literature, studies on structurally related 2-mercaptobenzimidazole derivatives provide valuable insights. For instance, various N-substituted 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides have shown significant antimicrobial activity with MIC values in the range of 0.007 to 0.061 µM/ml against a panel of bacteria and fungi.[1] One study highlighted a series of 2-mercaptobenzimidazole derivatives where compounds with ortho-chloro substitutions on a phenyl ring displayed significant antibacterial potential.[2]

A series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were synthesized and evaluated for their antimicrobial activity. Notably, a meta-chloro substituted derivative (N8) showed promising activity against E. coli with a MIC of 1.43 µM.[3][4] Another compound from the same series with a 2,3-dichloro substitution (N23) was found to be potent against S. aureus with a MIC of 2.65 µM.[3][4]

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDStructureTarget OrganismMIC (µM)Reference
N8 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chlorophenyl)benzamideEscherichia coli1.43[3][4]
N23 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,3-dichlorophenyl)benzamideStaphylococcus aureus2.65[3][4]

Anticancer Activity

The anticancer potential of this compound derivatives is a significant area of investigation. These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and suggesting their potential as novel chemotherapeutic agents.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. Studies on related benzimidazole structures provide a strong rationale for the anticancer potential of the 2-(4-Chlorobenzylthio) series. For example, a derivative, 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide, showed remarkable antitumor potential against a panel of 60 human tumor cell lines.[5] Furthermore, a series of N-substituted 6-chloro-1H-benzimidazole derivatives were synthesized, with 6-Chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole being a key intermediate, indicating the relevance of the chloro-substitution pattern.[6] In another study, compounds 5l and 5k from a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were found to be highly cytotoxic towards the HCT116 human colorectal cancer cell line, with IC50 values of 0.00005 and 0.00012 µM/ml, respectively, which is significantly more potent than the standard drug 5-fluorouracil (IC50 = 0.00615 µM/ml).[1]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
13 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideVariousNot specified[5]
5l 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamideHCT116 (colorectal)0.00005[1]
5k 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamideHCT116 (colorectal)0.00012[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the typical experimental protocols used in the synthesis and biological evaluation of this compound derivatives, based on procedures for structurally similar compounds.

Synthesis of this compound Derivatives

The synthesis of these derivatives generally involves a multi-step process. A common route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercapto-1H-benzo[d]imidazole, which then serves as a key intermediate.

General Synthetic Scheme:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A o-Phenylenediamine D 2-Mercapto-1H- benzo[d]imidazole A->D Reaction with CS2 B Carbon Disulfide B->D C 4-Chlorobenzyl Chloride E 2-(4-Chlorobenzylthio)-1H- benzo[d]imidazole Derivative C->E D->E Reaction with 4-Chlorobenzyl Chloride Antimicrobial_Assay_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each tube with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate the percentage of cell viability and determine the IC50 value F->G Potential_Mechanisms cluster_compound cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanism cluster_outcomes Cellular Outcomes A 2-(4-Chlorobenzylthio)-1H- benzo[d]imidazole Derivative B Tubulin Polymerization Inhibition A->B C Enzyme Inhibition (e.g., PARP, Kinases) A->C D Dihydrofolate Reductase (DHFR) Inhibition A->D E Cell Cycle Arrest B->E F Apoptosis B->F C->F G Inhibition of Microbial Growth D->G E->F

References

The Structure-Activity Relationship of 2-(Benzylthio)-1H-benzo[d]imidazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(benzylthio)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their anticancer, antitubercular, and antibacterial properties. Detailed experimental methodologies, quantitative data summaries, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area.

Synthesis of 2-(Benzylthio)-1H-benzo[d]imidazole Derivatives

The synthesis of 2-(benzylthio)-1H-benzo[d]imidazole derivatives is generally achieved through a two-step process. The first step involves the formation of a 2-mercapto-1H-benzo[d]imidazole intermediate, which is then followed by S-alkylation with a substituted benzyl halide.[1][2]

A typical synthetic route begins with the reaction of an o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide to yield the corresponding 2-mercaptobenzimidazole.[1] This intermediate is subsequently reacted with various benzyl chlorides or bromides in a suitable solvent such as ethanol or acetonitrile to produce the desired 2-(benzylthio)-1H-benzo[d]imidazole derivatives.[1]

Alternatively, a one-pot synthesis can be employed. This method involves reacting o-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzimidazole. This is then converted to an isothiouronium salt by reacting with thiourea. Subsequent reaction with various benzyl halides in the presence of a base yields the final products.[1][3]

G cluster_step1 Step 1: Formation of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Alkylation o_phenylenediamine o-Phenylenediamine mercaptobenzimidazole 2-Mercapto-1H-benzo[d]imidazole o_phenylenediamine->mercaptobenzimidazole Reacts with cs2 Carbon Disulfide (CS2) cs2->mercaptobenzimidazole in presence of base1 Base (e.g., KOH) base1->mercaptobenzimidazole in presence of final_product 2-(Benzylthio)-1H-benzo[d]imidazole Derivative mercaptobenzimidazole->final_product Reacts with benzyl_halide Substituted Benzyl Halide (R-CH2-X) benzyl_halide->final_product via S-alkylation base2 Base (optional) base2->final_product in presence of solvent Solvent (e.g., Ethanol) solvent->final_product in

General synthetic pathway for 2-(benzylthio)-1H-benzo[d]imidazole analogues.

Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzo[d]imidazole.[2]

Materials:

  • 2-Mercaptobenzimidazole (1.00 g, 6.66 mmol)

  • (Chloromethyl)benzene (benzyl chloride) (1.01 g, 7.99 mmol, 1.2 equivalents)

  • Anhydrous ethanol (10 mL)

  • 5% aqueous solution of potassium bicarbonate (KHCO₃)

Procedure:

  • Dissolve 2-mercaptobenzimidazole in anhydrous ethanol.

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of KHCO₃ until a precipitate forms.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • The crude product can be further purified by silica gel chromatography.

Biological Activities and Structure-Activity Relationship

2-(Benzylthio)-1H-benzo[d]imidazole derivatives have been reported to exhibit a wide range of biological activities, including antitubercular, antibacterial, and anticancer effects. The substitutions on both the benzimidazole ring and the benzyl moiety play a crucial role in modulating the potency and selectivity of these compounds.

Antitubercular Activity

Several studies have highlighted the potential of 2-(benzylthio)-1H-benzo[d]imidazoles as potent antitubercular agents. The mechanism of action for some of these compounds is believed to involve targeting the cytochrome bc1 complex of Mycobacterium tuberculosis.[4]

A series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. The results indicated that substitutions on the benzyl ring significantly influence the activity.[5]

CompoundBenzyl Ring SubstitutionBenzimidazole Ring SubstitutionMIC (µM) against M. tuberculosis H37Rv[5]
6a Unsubstituted5-methoxy>125
6d 4-Fluoro5-methoxy125
6j 4-Bromo5-methoxy58.1
6p 3,5-Dinitro5-methoxy6.9
6z 3-Fluoro-5-trifluoromethyl5-methoxy3.8

Key SAR Findings for Antitubercular Activity:

  • Electron-withdrawing groups on the benzyl ring are generally favorable for activity. The presence of nitro and trifluoromethyl groups, as seen in compounds 6p and 6z , leads to a significant increase in potency.[5]

  • The position of the substituent on the benzyl ring is important.

  • A methoxy group at the 5-position of the benzimidazole ring appears to be a beneficial feature for antitubercular activity.[4]

  • Lead compounds 6p and 6z were also found to be active against multidrug-resistant strains of M. tuberculosis and showed low toxicity in Vero and HepG2 cells.[5]

Antibacterial Activity

The antibacterial potential of 2-(benzylthio)-1H-benzimidazole derivatives has been explored against both Gram-positive and Gram-negative bacteria.[3][6]

A study by Tsi et al. (2022) investigated a series of 2-benzylthiomethyl-1H-benzimidazole derivatives for their antibacterial activity.[3][6]

CompoundBenzyl Ring SubstitutionMIC (µg/mL) against S. aureus[3]MIC (µg/mL) against E. coli[3]
5b 4-Methyl140>500
5d 4-Chloro150>500
5e 4-Nitro200>500
5f 2,4-Dichloro320>500
5g 2-Chloro160>500
5j 3-Nitro250>500

Key SAR Findings for Antibacterial Activity:

  • The tested compounds showed significant activity primarily against the Gram-positive bacterium Staphylococcus aureus.[3]

  • Substitutions on the benzyl ring, such as methyl, chloro, and nitro groups, resulted in compounds with notable antibacterial potency.[3]

Anticancer Activity

The anticancer properties of 2-(benzylthio)-1H-benzimidazoles have been investigated against various cancer cell lines.[1] The mechanism of action for some of these compounds is suggested to be the inhibition of tubulin polymerization.[1]

A series of novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their cytotoxic activity.[7]

CompoundSubstitution on 1,3,4-oxadiazole ringIC50 (µM) against HeLa cells[7]
6 4-Fluorophenyl11
7 4-Chlorophenyl7
9 4-Bromophenyl10
10 4-Iodophenyl10
11 4-Nitrophenyl17
16 4-Methoxyphenyl11

Key SAR Findings for Anticancer Activity:

  • The presence of a substituted 1,3,4-oxadiazole ring at the 5-position of the core structure was explored.

  • Compounds with halogen and nitro substitutions on the phenyl ring attached to the oxadiazole moiety demonstrated significant cytotoxic activity against HeLa cells.[7]

  • Compound 7 , with a 4-chlorophenyl substitution, was the most potent in this series against the HeLa cell line.[7]

Experimental Protocols for Biological Evaluation

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[5]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue solution

  • 96-well microplates

Procedure:

  • A stock solution of the test compounds is prepared in DMSO.

  • Serial dilutions of the compounds are prepared in the microplates.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • The color change from blue to pink indicates bacterial growth. The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Antibacterial Activity Assay (Broth Microdilution Method)[3]

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton broth

  • 96-well microplates

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in the microplates.

  • A standardized bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)[5][7]

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • The formazan crystals formed by viable cells are dissolved in DMSO.

  • The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization primary_screening Primary Screening (e.g., MABA for TB) characterization->primary_screening Test Compounds secondary_screening Secondary Screening (e.g., Cytotoxicity - MTT) primary_screening->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification sar_analysis Structure-Activity Relationship Analysis lead_identification->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Design New Derivatives

General workflow for the development of 2-(benzylthio)-1H-benzo[d]imidazole derivatives.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-(benzylthio)-1H-benzo[d]imidazoles are attributed to their interaction with various cellular targets.

As antitubercular agents, some derivatives are proposed to inhibit the cytochrome bc1 complex, which is crucial for cellular respiration in M. tuberculosis.[4] This inhibition disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death.

In the context of anticancer activity, the inhibition of tubulin polymerization is a suggested mechanism.[1] By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle, particularly in the G2/M phase, and induce apoptosis in cancer cells.

G cluster_antimicrobial Antitubercular Mechanism cluster_anticancer Anticancer Mechanism compound_tb 2-(Benzylthio)-1H- benzo[d]imidazole Derivative cytochrome_bc1 Cytochrome bc1 Complex compound_tb->cytochrome_bc1 Inhibits etc Electron Transport Chain Disruption cytochrome_bc1->etc atp_depletion ATP Depletion etc->atp_depletion cell_death_tb Bacterial Cell Death atp_depletion->cell_death_tb compound_cancer 2-(Benzylthio)-1H- benzo[d]imidazole Derivative tubulin Tubulin Polymerization compound_cancer->tubulin Inhibits microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Proposed mechanisms of action for 2-(benzylthio)-1H-benzo[d]imidazole derivatives.

Conclusion

The 2-(benzylthio)-1H-benzo[d]imidazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies have demonstrated that strategic modifications of the benzyl and benzimidazole rings can lead to potent and selective compounds with antitubercular, antibacterial, and anticancer activities. This guide provides a comprehensive overview of the current knowledge, offering valuable insights for the rational design and future development of this important class of molecules. Further research should focus on elucidating the precise molecular targets and mechanisms of action to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to the In Silico Analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in silico studies, including molecular docking, ADMET analysis, and signaling pathway elucidation for the exact molecule 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole , are not extensively available in the public domain. Therefore, this technical guide provides a comprehensive framework based on established methodologies for closely related benzimidazole derivatives. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a guide for researchers undertaking such studies on this specific compound.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-(benzylthio) substitution on the benzimidazole ring has been of particular interest, with studies on related compounds demonstrating potent inhibitory activities against various biological targets.

In silico studies, encompassing molecular modeling, docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, are indispensable tools in modern drug discovery.[1][2][3][4][5] They provide a rational, cost-effective, and rapid means to assess the potential of a compound as a drug candidate before committing to resource-intensive preclinical and clinical studies.[1][5]

This guide outlines a hypothetical in silico workflow for the comprehensive analysis of This compound , drawing upon established protocols for analogous compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be hypothetically achieved through a two-step process, which is a common route for similar 2-thioether substituted benzimidazoles.[6][7] The general strategy involves the initial formation of the benzimidazole-2-thiol intermediate, followed by an S-alkylation reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1H-benzo[d]imidazole-2-thiol

  • Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and carbon disulfide (1.5 equivalents) is prepared in ethanol.

  • Reaction Condition: Potassium hydroxide (2 equivalents) is added, and the mixture is refluxed for 3-4 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of acetic acid. The solid is filtered, washed with water, and dried to yield 1H-benzo[d]imidazole-2-thiol.

Step 2: Synthesis of this compound

  • Reaction Setup: 1H-benzo[d]imidazole-2-thiol (1 equivalent) is dissolved in ethanol, followed by the addition of sodium hydroxide (1.1 equivalents) to form the sodium salt.

  • Alkylation: 4-Chlorobenzyl chloride (1 equivalent) is added to the reaction mixture.

  • Reaction Condition: The mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Synthesis_Pathway cluster_step1 Step 1: Formation of Benzimidazole-2-thiol cluster_step2 Step 2: S-alkylation o-phenylenediamine o-phenylenediamine 1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol o-phenylenediamine->1H-benzo[d]imidazole-2-thiol CS2, KOH, Ethanol, Reflux This compound This compound 1H-benzo[d]imidazole-2-thiol->this compound 1. NaOH, Ethanol 2. 4-Chlorobenzyl chloride Molecular_Docking_Workflow Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Prepared Receptor Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Prepared Ligand Analysis of Results Analysis of Results Docking Simulation->Analysis of Results Binding Poses & Scores ADMET_Prediction_Workflow Input Structure Input Structure Descriptor Calculation Descriptor Calculation Input Structure->Descriptor Calculation Property Prediction Models Property Prediction Models Descriptor Calculation->Property Prediction Models ADMET Profile ADMET Profile Property Prediction Models->ADMET Profile

References

Potential Therapeutic Targets of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole based on published data for structurally related benzimidazole derivatives. No direct experimental data for this specific compound was identified in the reviewed literature. The information presented herein is intended to guide future research and is not indicative of proven clinical efficacy.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific molecule, this compound, belongs to the 2-thioether substituted benzimidazole class. While direct studies on this compound are not publicly available, analysis of its structural analogues provides significant insights into its potential therapeutic applications. This technical guide consolidates the existing data on related compounds to postulate the most probable therapeutic targets and mechanisms of action for this compound, with a focus on anticancer, antimicrobial, and antitubercular activities.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar 2-(benzylthio)-1H-benzo[d]imidazole derivatives, the following therapeutic areas are of high interest for this compound.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activities through various mechanisms of action. For analogues of this compound, key potential targets include topoisomerase I, tubulin, and various protein kinases.

Quantitative Data for Structurally Related Anticancer Compounds

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide derivatives (5a, 5d)A549, HCT116, HepG2, PC-9, A3754 - 17[1]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideVariousNot specified[2]

Signaling Pathway: Inhibition of Topoisomerase I

Several benzimidazole derivatives exert their anticancer effects by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA strand breaks and ultimately apoptosis in cancer cells.

Topoisomerase_I_Inhibition This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_I->DNA_Replication_Repair Mediates DNA_Strand_Breaks DNA Strand Breaks DNA_Replication_Repair->DNA_Strand_Breaks Leads to (upon inhibition) Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Postulated mechanism of anticancer activity via Topoisomerase I inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. The proposed mechanism often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).

Quantitative Data for Structurally Related Antimicrobial/Antifungal Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k)Escherichia coli, Streptococcus faecalis, MSSA, MRSA2 - 16[3]
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k)Candida albicans, Aspergillus niger8 - 16[3]

Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts microbial DNA synthesis and leads to cell death.

DHFR_Inhibition This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits Tetrahydrofolate_Synthesis Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate_Synthesis Catalyzes Nucleotide_Amino_Acid_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate_Synthesis->Nucleotide_Amino_Acid_Synthesis Is essential for Microbial_Growth_Inhibition Microbial Growth Inhibition Nucleotide_Amino_Acid_Synthesis->Microbial_Growth_Inhibition Leads to (upon inhibition)

Caption: Postulated mechanism of antimicrobial activity via DHFR inhibition.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antitubercular Activity

Certain 2-(benzylthio)-1H-benzo[d]imidazole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Data for Structurally Related Antitubercular Compounds

CompoundStrainMIC (µM)Reference
6pM. tuberculosis H37Rv6.9[4]
6zM. tuberculosis H37Rv3.8[4]

Experimental Workflow: Antitubercular Screening

Antitubercular_Screening Compound_Synthesis Synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles In_Vitro_Screening In vitro screening against M. tuberculosis H37Rv Compound_Synthesis->In_Vitro_Screening MIC_Determination MIC Determination In_Vitro_Screening->MIC_Determination Toxicity_Assay Toxicity assay against Vero and HepG2 cells MIC_Determination->Toxicity_Assay Lead_Compound Lead Compound Identification Toxicity_Assay->Lead_Compound

Caption: General workflow for the screening of antitubercular compounds.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue solution is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Conclusion and Future Directions

The analysis of structurally related benzimidazole derivatives strongly suggests that this compound holds significant potential as a therapeutic agent, particularly in the fields of oncology, infectious diseases, and tuberculosis. The primary putative targets include Topoisomerase I, Dihydrofolate Reductase, and unidentified targets within Mycobacterium tuberculosis.

Future research should focus on the synthesis of this compound and its in vitro evaluation against a panel of cancer cell lines, pathogenic microbes, and M. tuberculosis. Subsequent mechanistic studies should be conducted to confirm the predicted molecular targets and to elucidate the precise signaling pathways involved. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. The promising data from analogous compounds warrant a dedicated exploration of this specific molecule to unlock its full therapeutic potential.

References

Unveiling the Antimicrobial Potential of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the antimicrobial spectrum of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a promising scaffold in the ongoing search for novel anti-infective agents. While direct and extensive antimicrobial data for this specific derivative is emerging, this document synthesizes the available information on closely related 2-(benzylthio)-1H-benzimidazole analogues to project its potential efficacy against a range of bacterial and fungal pathogens. This guide details the experimental methodologies for antimicrobial susceptibility testing, presents available quantitative data in a structured format, and visualizes the hypothetical mechanisms of action through signaling pathway diagrams.

Antimicrobial Spectrum: An Analysis of Available Data

The antimicrobial activity of 2-(benzylthio)-1H-benzimidazole derivatives has been evaluated against various bacterial and mycobacterial strains. The data, primarily in the form of Minimum Inhibitory Concentrations (MIC), suggests a potential for broad-spectrum activity. The introduction of a 4-chloro substituent on the benzyl ring is a common strategy in medicinal chemistry to enhance antimicrobial potency.

Antibacterial Activity

Studies on structurally similar 2-(benzylthiomethyl)-1H-benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for these related compounds against common bacterial pathogens. It is important to note that these are proxy data points, and the exact activity of this compound may vary.

Bacterial SpeciesStrainMIC (µg/mL) of 2-(benzylthiomethyl)-1H-benzimidazole derivativesReference
Staphylococcus aureus(Not Specified)140 - 320
Escherichia coli(Not Specified)140 - 400
Antimycobacterial Activity

The 2-(benzylthio)-1H-benzo[d]imidazole scaffold has also been investigated for its efficacy against Mycobacterium tuberculosis. A study on a series of these derivatives revealed potent antitubercular activity.

Mycobacterial SpeciesStrainMIC (µM) of 2-(benzylthio)-1H-benzo[d]imidazole derivativesReference
Mycobacterium tuberculosisH37Rv3.8 - 6.9
Antifungal Activity

While extensive data on the antifungal spectrum of this compound is not yet available, the general class of benzimidazole derivatives has shown promise as antifungal agents. Further studies are required to determine the specific activity of this compound against a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, and other emerging fungal pathogens.

Experimental Protocols

The following section details the standard methodologies for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of 2-(benzylthio)-1H-benzimidazole derivatives involves a two-step process.

Step 1: Synthesis of 2-Mercapto-1H-benzo[d]imidazole

  • A mixture of o-phenylenediamine (1 equivalent) and carbon disulfide (1.5 equivalents) in ethanol is refluxed for 3-4 hours.

  • The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 2-mercapto-1H-benzo[d]imidazole.

Step 2: S-Alkylation with 4-Chlorobenzyl Chloride

  • To a solution of 2-mercapto-1H-benzo[d]imidazole (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added.

  • 4-Chlorobenzyl chloride (1.1 equivalents) is then added, and the mixture is refluxed for 2-3 hours.

  • After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

G cluster_0 Step 1: Synthesis of 2-Mercapto-1H-benzo[d]imidazole cluster_1 Step 2: S-Alkylation o-phenylenediamine o-phenylenediamine Reflux_1 Reflux in Ethanol (3-4 hours) o-phenylenediamine->Reflux_1 Carbon_disulfide Carbon disulfide Carbon_disulfide->Reflux_1 2-Mercapto-1H-benzo[d]imidazole 2-Mercapto-1H-benzo[d]imidazole Reflux_1->2-Mercapto-1H-benzo[d]imidazole 2-Mercapto-1H-benzo[d]imidazole_2 2-Mercapto-1H-benzo[d]imidazole 2-Mercapto-1H-benzo[d]imidazole->2-Mercapto-1H-benzo[d]imidazole_2 Reflux_2 Reflux with NaOH in Ethanol (2-3 hours) 2-Mercapto-1H-benzo[d]imidazole_2->Reflux_2 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride 4-Chlorobenzyl_chloride->Reflux_2 Final_Product This compound Reflux_2->Final_Product

General synthetic workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial potency. The broth microdilution method is a standard and widely accepted technique for its determination.

Protocol:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Stock_Solution Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with Broth Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Experimental workflow for MIC determination by broth microdilution.

Hypothetical Mechanisms of Action

The precise molecular targets of this compound are yet to be fully elucidated. However, based on the known mechanisms of other benzimidazole derivatives, several putative signaling pathways can be proposed.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many antibacterial benzimidazoles is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.

G Compound This compound DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Hypothetical inhibition of bacterial DNA topoisomerases.
Disruption of Tubulin Polymerization

Another well-established mechanism for benzimidazole compounds, particularly in their role as anthelmintic and antifungal agents, is the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. Disruption of microtubule formation leads to cell cycle arrest and apoptosis.

G Compound This compound Tubulin β-Tubulin Compound->Tubulin Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition of Microtubule_Function Microtubule-dependent processes: - Mitosis - Intracellular transport - Cell structure Polymerization->Microtubule_Function Disruption of Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubule_Function->Cell_Cycle_Arrest

Hypothetical disruption of tubulin polymerization.

Conclusion and Future Directions

While comprehensive data on the antimicrobial spectrum of this compound is still being gathered, the available information on structurally related compounds suggests its significant potential as a novel antibacterial and possibly antifungal agent. The presence of the 4-chloro substituent is anticipated to enhance its biological activity.

Future research should focus on:

  • Broad-spectrum antimicrobial screening: Determining the MIC values against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

  • Toxicity profiling: Assessing the safety profile of the compound to determine its therapeutic index.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the antimicrobial potential of this compound, providing a framework for future investigation and development.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a compound of interest for researchers in medicinal chemistry and drug development. This class of molecules, characterized by a benzimidazole core with a benzylthio substituent, has been investigated for various biological activities, including potential antitubercular properties[1]. The synthesis involves a straightforward nucleophilic substitution reaction between 2-mercaptobenzimidazole and 4-chlorobenzyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties[2][3][4]. The 2-substituted benzimidazoles are of particular interest, and the introduction of a benzylthio group at the 2-position can modulate the compound's biological profile[1]. The synthesis described herein is an efficient method for preparing this compound, a key intermediate for further derivatization or for direct biological screening. The reaction proceeds via the S-alkylation of 2-mercaptobenzimidazole with 4-chlorobenzyl chloride in the presence of a base.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

2-Mercaptobenzimidazole + 4-Chlorobenzyl chloride → this compound + HCl

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles[1].

Materials and Equipment:

  • 2-Mercaptobenzimidazole

  • 4-Chlorobenzyl chloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 equivalent) in ethanol or methanol.

    • To this solution, add a stoichiometric equivalent of a base such as potassium hydroxide or sodium hydroxide (1.0 equivalent) and stir until it dissolves completely. This step generates the more nucleophilic thiolate anion.

  • Addition of the Alkylating Agent:

    • To the stirred solution, add 4-chlorobenzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • The crude product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.

  • Drying and Characterization:

    • Dry the purified product in a desiccator or a vacuum oven.

    • Determine the melting point of the final product.

    • Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

ParameterValueReference
Starting Material 1 2-Mercaptobenzimidazole[5][6]
Starting Material 2 4-Chlorobenzyl chlorideCommercially available
Base Potassium hydroxide (KOH)
Solvent Ethanol
Reaction Time 2-4 hours
Reaction Temperature Reflux
Purification Method Recrystallization[7]
Expected Yield 80-95% (typical)[7]
Appearance White to off-white solid

Note: The expected yield is based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 2-Mercaptobenzimidazole and KOH in Ethanol alkylating Add 4-Chlorobenzyl Chloride reagents->alkylating Stir reflux Reflux for 2-4 hours (Monitor by TLC) alkylating->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water & Precipitate cool->precipitate filtrate Filter and Wash with Cold Water precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry the Product recrystallize->dry characterize Characterize: - Melting Point - NMR, IR, MS dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chlorobenzyl chloride is a lachrymator and should be handled with care.

  • Potassium hydroxide and sodium hydroxide are corrosive; avoid contact with skin and eyes.

  • Ethanol and methanol are flammable; keep away from open flames and heat sources.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and reagents. The final product can be obtained in good yield and high purity after recrystallization. This compound can serve as a valuable building block for the synthesis of more complex molecules or for direct evaluation of its biological properties.

References

Application Notes and Protocols for the Purification of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a benzimidazole derivative of interest in pharmaceutical research. The following methods are based on established techniques for the purification of structurally similar compounds and are intended to serve as a starting point for developing a robust purification strategy.

Overview of Purification Strategies

The purification of this compound typically involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for purifying benzimidazole derivatives are recrystallization and silica gel column chromatography.

A general workflow for the purification process is outlined below:

PurificationWorkflow CrudeProduct Crude 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole InitialWash Initial Solvent Wash CrudeProduct->InitialWash Recrystallization Recrystallization InitialWash->Recrystallization ColumnChromatography Column Chromatography InitialWash->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system. For benzimidazole derivatives, alcoholic solvents are often effective.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol-water mixture is often a good starting point for benzimidazoles.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble even in a small amount of hot ethanol, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or an ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterExpected Outcome
Recovery 60-90% (highly dependent on initial purity)
Purity >98% (as determined by HPLC or NMR)
Appearance White to off-white crystalline solid
Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For benzimidazole derivatives, silica gel is a common stationary phase, and mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) are used as the mobile phase.[2]

Materials:

  • Crude this compound

  • Silica gel (Merck 60 is a common choice)[2]

  • Solvents: Ethyl acetate, Hexane (or petroleum ether)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel F254)[2]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 30% ethyl acetate in hexane).[3] The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation:

ParameterTypical Conditions
Stationary Phase Silica Gel (e.g., Merck 60)[2]
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 35%)[3]
Yield 50-80%
Purity >99%

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Logical Relationship of Purification Choices

The decision between recrystallization and column chromatography often depends on the specific circumstances of the purification.

PurificationChoice Start Crude Product Analysis HighPurity High Initial Purity (>90%) Start->HighPurity LowPurity Low Initial Purity or Complex Mixture Start->LowPurity Recrystallization Recrystallization HighPurity->Recrystallization Simple & Scalable ColumnChromatography Column Chromatography LowPurity->ColumnChromatography High Resolving Power FinalProduct Pure Product Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: MIC Determination of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The compound 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is a subject of interest for its potential efficacy against pathogenic fungi. The primary mechanism of action for many benzimidazole fungicides involves the disruption of microtubule assembly by binding to β-tubulin, which in turn inhibits mitosis. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, alongside application notes based on the available data for structurally related molecules. While specific MIC data for this compound against a comprehensive panel of pathogenic fungi is not extensively available in the reviewed literature, the provided protocols and comparative data for similar compounds offer a solid foundation for its evaluation.

Data Presentation: Antifungal Activity of Structurally Related Benzimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 2-(benzylthio)-1H-benzimidazole derivatives against common pathogenic fungi. This data provides a comparative baseline for assessing the potential antifungal activity of this compound.

Compound IDSubstituent on Benzimidazole RingTest OrganismMIC (µg/mL)Reference
1bN-ethylCandida albicans64[1]
1cN-propylCandida albicans64[1]

Note: The absence of extensive public data for the specific compound underscores the importance of conducting the following experimental protocols to determine its precise antifungal spectrum and potency.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI and EUCAST Guidelines)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against pathogenic fungi.[2][3]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[4]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the stock solution of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

    • The final volume in each well will be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[5][6]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well.[3] This can be determined visually or by using a microplate reader.

Mandatory Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading Result Result MIC_Reading->Result MIC Value

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways and Logical Relationships

The primary antifungal mechanism for many benzimidazole derivatives is the inhibition of microtubule polymerization, a critical process for fungal cell division.

Benzimidazole_MoA Benzimidazole 2-(4-Chlorobenzylthio)-1H- benzo[d]imidazole Beta_Tubulin β-Tubulin Benzimidazole->Beta_Tubulin Microtubule_Assembly Microtubule Assembly Benzimidazole->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Mitosis Mitosis Microtubule_Assembly->Mitosis Fungal_Growth Fungal Growth Inhibition Mitosis->Fungal_Growth

Caption: Proposed mechanism of action for benzimidazole derivatives.

References

Application Notes: Determining the Cytotoxicity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of the compound 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This protocol is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[1][2][6] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[2][6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cell viability.[4][7]

Compound of Interest

This compound is a benzimidazole derivative. Benzimidazole and its derivatives are an important class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial and anticancer effects.[8] Therefore, evaluating the cytotoxic potential of this specific compound is a critical step in its development as a potential therapeutic agent.

Experimental Protocol

This protocol is designed for adherent cell lines cultured in 96-well plates but can be adapted for suspension cells.

Materials and Reagents
  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4][9]

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)

  • Microplate reader (spectrophotometer)

  • Multichannel pipette

  • Inverted microscope

  • Sterile pipette tips and tubes

Preparation of Solutions
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1][9]

    • Vortex or sonicate to ensure complete dissolution.[4]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[1]

    • Store the stock solution at 4°C for frequent use or at -20°C for long-term storage, protected from light.[1]

  • Test Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Further dilute this stock solution in a complete culture medium to prepare various working concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

Assay Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the cell density and viability using a hemocytometer and Trypan Blue staining.

    • Dilute the cells in a complete culture medium to the desired seeding density (e.g., 1 x 10⁴ cells/well). The optimal cell number should be determined for each cell line to ensure that the cells are in the log phase of growth at the end of the assay.[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: wells with cells and medium only (untreated control) and wells with medium only (blank/background control).[11]

    • Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the designated wells.

    • Add 100 µL of medium with the same concentration of the solvent (e.g., DMSO) used for the test compound to the untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (including controls).[2][9][11]

    • Incubate the plate for 2-4 hours at 37°C.[11] During this time, purple formazan crystals will become visible in viable cells when observed under a microscope.[11]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[2][9]

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[4][9][10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[4][9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][11] A reference wavelength of 620-630 nm can be used to reduce background noise.[4][9]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[4]

  • Calculate Percentage of Cell Viability:

    • The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the corresponding percentage of cell viability on the y-axis.

    • The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from this curve using non-linear regression analysis.

Data Presentation

The quantitative results from the MTT assay should be recorded in a structured table to facilitate analysis and comparison. The following is a template for data presentation.

Compound Concentration (µM)Replicate 1 Absorbance (570 nm)Replicate 2 Absorbance (570 nm)Replicate 3 Absorbance (570 nm)Mean Corrected Absorbance% Cell Viability
Untreated Control 1.2541.2881.2711.271100.0%
0.1 1.2111.2451.2331.23096.8%
1 1.1021.1361.1191.11988.0%
10 0.7580.7990.7740.77761.1%
50 0.3410.3650.3500.35227.7%
100 0.1520.1680.1600.16012.6%
Blank (Medium Only) 0.0510.0530.0520.052N/A

Note: The data shown above is for illustrative purposes only. Actual results will vary depending on the cell line, compound, and experimental conditions.

Visualizations

MTT Assay Experimental Workflow

MTT_Workflow start Start: Seed Cells in 96-Well Plate incubation1 Incubate Overnight (Cell Attachment) start->incubation1 treatment Treat Cells with This compound incubation1->treatment incubation2 Incubate for Exposure Period (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 Incubate for 2-4 Hours (Formazan Formation) add_mtt->incubation3 solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize shake Shake Plate to Dissolve Crystals solubilize->shake read_absorbance Measure Absorbance at 570 nm shake->read_absorbance analysis Data Analysis: Calculate % Viability & IC50 read_absorbance->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Principle of MTT Reduction in Viable Cells

MTT_Principle cluster_cell Viable Cell cluster_mito Mitochondrion enzyme Mitochondrial NAD(P)H-dependent Oxidoreductases formazan Formazan (Purple, Insoluble Crystals) enzyme->formazan Reduces mtt MTT (Yellow, Water-Soluble) mtt->enzyme Enters Cell dead_cell Dead Cell (No Metabolic Activity) mtt_dead MTT (Remains Yellow) dead_cell->mtt_dead No Reduction

Caption: Biochemical conversion of MTT to formazan by viable cells.

References

Application Notes and Protocols: Evaluating 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole in Antifungal Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antifungal and antibiofilm potential of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole. Fungal biofilms are a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This document outlines detailed protocols for in vitro assays to determine the efficacy of this compound against fungal biofilms, particularly those formed by Candida species.

Introduction to this compound and Fungal Biofilms

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Several derivatives of benzimidazole have been investigated for their antifungal properties.[1][2][3] The primary mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to impaired membrane function and ultimately, fungal cell death.

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix. This matrix provides protection from antifungal agents and the host immune system, contributing to persistent infections.[6][7] The development of novel agents that can either inhibit biofilm formation or eradicate established biofilms is a critical area of antifungal drug discovery. The protocols detailed below provide a framework for assessing the efficacy of this compound against fungal biofilms.

Data Presentation

The following tables represent a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Antifungal Susceptibility of Planktonic Fungal Cells

Fungal StrainCompoundMIC₅₀ (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)This compoundDataData
Fluconazole (Control)DataData
Candida glabrata (ATCC 2001)This compoundDataData
Fluconazole (Control)DataData
Candida parapsilosis (ATCC 22019)This compoundDataData
Fluconazole (Control)DataData

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.

Table 2: Anti-Biofilm Activity of this compound

Fungal StrainCompoundMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Candida albicans (ATCC 90028)This compoundDataData
Fluconazole (Control)DataData
Candida glabrata (ATCC 2001)This compoundDataData
Fluconazole (Control)DataData
Candida parapsilosis (ATCC 22019)This compoundDataData
Fluconazole (Control)DataData

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol determines the minimum concentration of the test compound required to inhibit the visible growth of planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.[1][8]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight at 35°C. Adjust the cell density to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[8]

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium at twice the final desired concentration.

  • Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Biofilm Formation and Treatment for Inhibition Assay (MBIC)

This protocol assesses the ability of the compound to prevent biofilm formation.

Materials:

  • Same as Protocol 1

Procedure:

  • Inoculum Preparation: Prepare a fungal cell suspension of 1 x 10⁶ cells/mL in RPMI 1640 medium.[9]

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium.

  • Plate Setup: In a 96-well flat-bottomed microtiter plate, add 100 µL of the fungal suspension and 100 µL of the compound dilutions to each well simultaneously.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.[9]

  • Quantification: After incubation, quantify the biofilm using either the Crystal Violet (CV) assay (Protocol 4) or the XTT assay (Protocol 5).

Protocol 3: Treatment of Pre-formed Biofilms for Eradication Assay (MBEC)

This protocol evaluates the efficacy of the compound in eradicating mature, pre-formed biofilms.[6]

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Add 100 µL of a 1 x 10⁶ cells/mL fungal suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.[9]

  • Washing: Carefully aspirate the medium and gently wash the biofilms twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh RPMI 1640 medium. Add 200 µL of these dilutions to the wells containing the pre-formed biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[6]

  • Quantification: Following treatment, quantify the remaining biofilm using either the CV assay (Protocol 4) or the XTT assay (Protocol 5).

Protocol 4: Quantification of Biofilm Biomass using Crystal Violet (CV) Staining

This method quantifies the total biofilm biomass.[6][10]

Procedure:

  • Washing: After the treatment period, aspirate the medium and wash the wells twice with PBS.[6]

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[6]

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.[6]

  • Destaining: Air dry the plate. Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound CV dye.[6]

  • Quantification: Transfer 125 µL of the destaining solution to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.[9]

Protocol 5: Quantification of Biofilm Metabolic Activity using XTT Assay

This assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.[6][8]

Procedure:

  • Washing: Following the treatment period, wash the biofilms twice with PBS.[6]

  • XTT-Menadione Solution Preparation: Prepare the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)-menadione solution immediately before use according to the manufacturer's instructions.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.[9]

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.[9]

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.[9]

Visualizations

Signaling Pathways in Fungal Biofilm Formation

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. The Ras/cAMP/PKA and MAPK signaling pathways are known to play crucial roles in morphogenesis and biofilm development in fungi like Candida albicans.[9]

G cluster_0 External Signals cluster_1 Signaling Pathways cluster_2 Cellular Response Nutrients Nutrients Ras1 Ras1 Nutrients->Ras1 MAPK_Pathway MAPK Pathway (e.g., Cek1) Nutrients->MAPK_Pathway pH pH pH->Ras1 pH->MAPK_Pathway QuorumSensing Quorum Sensing QuorumSensing->Ras1 Cdc35 Adenylyl Cyclase (Cdc35) Ras1->Cdc35 cAMP cAMP Cdc35->cAMP PKA PKA cAMP->PKA Adhesion Adhesion PKA->Adhesion Hyphal_Formation Hyphal Formation PKA->Hyphal_Formation MAPK_Pathway->Adhesion MAPK_Pathway->Hyphal_Formation Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Hyphal_Formation->Biofilm_Formation Matrix_Production Matrix Production Matrix_Production->Biofilm_Formation

Caption: Key signaling pathways involved in fungal biofilm formation.

Experimental Workflow: Biofilm Eradication Assay

The following diagram illustrates the workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

G cluster_quant Quantification Methods start Start inoculate Inoculate 96-well plate with fungal suspension start->inoculate incubate_form Incubate 24-48h at 37°C to form biofilm inoculate->incubate_form wash1 Wash with PBS to remove planktonic cells incubate_form->wash1 add_compound Add serial dilutions of This compound wash1->add_compound incubate_treat Incubate for 24h at 37°C add_compound->incubate_treat quantify Quantify remaining biofilm incubate_treat->quantify cv_assay Crystal Violet Assay (Biomass) quantify->cv_assay Option 1 xtt_assay XTT Assay (Metabolic Activity) quantify->xtt_assay Option 2 end Determine MBEC cv_assay->end xtt_assay->end

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

References

Application Notes and Protocols for 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific studies on the anticancer activity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole are not available. The following application notes and protocols are based on research conducted on structurally related 2-(benzylthio)-1H-benzimidazole derivatives . These notes are intended to provide a general framework for researchers and drug development professionals interested in evaluating this class of compounds.

Application Notes

The 2-(benzylthio)-1H-benzimidazole scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[1][2][3][4]

Mechanism of Action:

  • Inhibition of Tubulin Polymerization: 2-(benzylthio)-1H-benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1][4]

  • Cell Cycle Arrest: The disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase.[1][3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[5][6][7][8] Some derivatives have also been shown to induce apoptosis through caspase-independent pathways.[6]

Potential Applications in Cancer Research:

  • Screening for Anticancer Activity: The protocols outlined below can be used to screen this compound and its analogs for cytotoxic activity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: These compounds can be used as tool compounds to investigate the role of microtubule dynamics in cancer cell proliferation and survival.

  • Drug Development Lead: Derivatives with potent and selective anticancer activity can serve as lead compounds for the development of new cancer therapeutics.

Quantitative Data: Cytotoxicity of 2-(benzylthio)-1H-benzimidazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-(benzylthio)-1H-benzimidazole derivatives against different cancer cell lines. This data provides a comparative view of the potency of this class of compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
BZM-2PC-3Prostate Cancer34.79 ± 0.13[9]
BZM-2K-562Leukemia22.79 ± 3.0[9]
BZM-2MCF-7Breast Cancer32.21 ± 0.78[9]
BZM-2SKLU-1Lung Cancer27.93 ± 1.8[9]
Compound 5MCF-7Breast Cancer17.8 ± 0.24 (µg/mL)[5]
Compound 5DU-145Prostate Cancer10.2 ± 1.4 (µg/mL)[5]
Compound 5H69ARLung Cancer49.9 ± 0.22 (µg/mL)[5]
Compound 11iA-549Lung Cancer1.48[10]
Compound 11pA-549Lung Cancer1.92[10]
Compound 18A549Lung Cancer0.63[11]
Compound 18NCI-H460Lung Cancer0.99[11]
Compound 18MCF-7Breast Cancer1.3[11]
Compound 18MDA-MB-231Breast Cancer0.94[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound and its analogs.

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

This protocol is used to determine the effect of the compound on cell cycle progression.[5]

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol is used to detect and quantify apoptosis induced by the compound.[5]

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the study of 2-(benzylthio)-1H-benzimidazole derivatives in cancer research.

G cluster_workflow Experimental Workflow for Anticancer Evaluation A Compound Synthesis (this compound) B Cell Viability Assay (MTT) Determine IC50 A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) C->E D->E G cluster_pathway Proposed Mechanism of Action Compound 2-(benzylthio)-1H-benzimidazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Leads to MitoticSpindle Disruption of Mitotic Spindle Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

References

Evaluating 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole as a corrosion inhibitor. This compound and its derivatives have shown considerable promise in protecting various metals, particularly in acidic environments. The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. The presence of heteroatoms (nitrogen and sulfur) and aromatic rings in the molecular structure facilitates strong adsorption through both physisorption and chemisorption.

Mechanism of Action

The corrosion inhibition by this compound is achieved through the formation of a protective film on the metal surface, which obstructs the active sites for corrosion. This adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.[1] The molecule's nitrogen and sulfur atoms act as active centers for adsorption.

Quantitative Data Summary

Table 1: Inhibition Efficiency of 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole on Aluminum in 1 M HNO₃ at Different Temperatures [2]

Concentration (mM)Inhibition Efficiency (%) at 298 KInhibition Efficiency (%) at 308 KInhibition Efficiency (%) at 318 KInhibition Efficiency (%) at 328 KInhibition Efficiency (%) at 338 K
0.00193.3389.4784.6178.9472.72
0.00594.4490.7886.5380.7074.54
0.0195.5592.1088.4682.4576.36
0.0596.1192.7689.4284.2178.18
0.196.6693.4290.3885.9680.00
0.597.2294.7391.3487.7181.81
1.097.7795.3992.3089.4783.63
5.097.7496.0593.2691.2285.45

Table 2: Inhibition Efficiency of Various Benzimidazole Derivatives on Steel in 1.0 M HCl [3]

CompoundMetalConcentrationTemperature (°C)Inhibition Efficiency (%)
2-(p-bromobenzylthio)-1H-benzimidazoleQ235 Steel50 mg L⁻¹2598.07
2-(benzylthio)-1,4,5-triphenyl-1H-imidazole*Carbon Steel1 x 10⁻³ MNot Specified> 88
2-(allylthio)-1H-benzo[d]imidazoleMild SteelNot SpecifiedNot SpecifiedSignificant

*Note: This is a derivative of imidazole, a related heterocyclic compound.

Experimental Protocols

The following are standardized protocols for evaluating the performance of this compound as a corrosion inhibitor.

Protocol 1: Weight Loss Method

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor by measuring the mass loss of the metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, Q235 steel, aluminum) of known dimensions.

  • Abrasive paper of various grades (e.g., 400 to 1200 grit).[4]

  • Degreasing solvent (e.g., acetone).

  • Corrosive medium (e.g., 1 M HCl, 1 M HNO₃).

  • This compound.

  • Analytical balance (precision ±0.1 mg).

  • Water bath or thermostat.

  • Glass beakers.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.[4]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial mass (W_initial).

  • Solution Preparation: Prepare the corrosive solution (blank) and solutions containing various concentrations of the inhibitor.

  • Immersion: Immerse the weighed coupons in the blank and inhibitor solutions in separate beakers. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).[5]

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water to remove corrosion products, dry them, and reweigh them to obtain the final mass (W_final).

  • Calculations:

    • Mass Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in g cm⁻² h⁻¹: CR = ΔW / (A × t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Weight_Loss_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_coupon Prepare & Weigh Metal Coupon immersion Immerse Coupon in Solution prep_coupon->immersion prep_solution Prepare Corrosive Solutions (Blank & Inhibitor) prep_solution->immersion incubation Incubate at Constant Temperature immersion->incubation clean_weigh Clean & Reweigh Coupon incubation->clean_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate

Workflow for the Weight Loss Method.
Protocol 2: Potentiodynamic Polarization (PDP)

Objective: To evaluate the effect of the inhibitor on the anodic and cathodic reactions and to calculate inhibition efficiency from electrochemical parameters.

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample (e.g., carbon steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (blank and with inhibitor).

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Experimental Setup: a. Assemble the three-electrode cell with the prepared WE, RE, and CE. b. Fill the cell with the test solution. c. Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.[3]

  • Measurement: a. Perform a potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP). b. Set a slow scan rate, typically 0.5 to 1.0 mV/s.[6] c. Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (η%): η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

PDP_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell with Solution prep_electrode->assemble_cell stabilize_ocp Stabilize at Open Circuit Potential (OCP) assemble_cell->stabilize_ocp scan_potential Perform Potentiodynamic Scan (e.g., ±250 mV vs OCP) stabilize_ocp->scan_potential record_curve Record Tafel Plot (log(i) vs. E) scan_potential->record_curve tafel_extrapolation Extrapolate to find i_corr and E_corr record_curve->tafel_extrapolation calculate_eff Calculate Inhibition Efficiency tafel_extrapolation->calculate_eff

Workflow for Potentiodynamic Polarization.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the inhibitor film properties and the corrosion mechanism by measuring the impedance of the metal-solution interface.

Apparatus:

  • Potentiostat with a frequency response analyzer (FRA).

  • Three-electrode electrochemical cell (same as for PDP).

  • Test solutions.

Procedure:

  • Setup and Stabilization: a. Prepare the electrode and cell as described in the PDP protocol. b. Immerse the working electrode in the test solution and allow the OCP to stabilize.[3]

  • Measurement: a. Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP.[3] b. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[3] c. Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (η%): η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100, where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell with Solution prep_electrode->assemble_cell stabilize_ocp Stabilize at Open Circuit Potential (OCP) assemble_cell->stabilize_ocp apply_ac Apply AC Perturbation & Sweep Frequency stabilize_ocp->apply_ac plot_data Generate Nyquist & Bode Plots apply_ac->plot_data model_circuit Fit to Equivalent Electrical Circuit (EEC) plot_data->model_circuit calculate_eff Determine R_ct & C_dl & Calculate Efficiency model_circuit->calculate_eff

Workflow for Electrochemical Impedance Spectroscopy.

References

"methodology for assessing the antitubercular efficacy against drug-resistant M. tuberculosis"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Mycobacterium tuberculosis (M. tb) strains represent a significant threat to global public health. Accurate and timely assessment of the efficacy of new and existing antitubercular agents against these resistant strains is paramount for effective patient treatment and the development of new therapeutic regimens. This document provides detailed application notes and experimental protocols for the in vitro assessment of antitubercular drug efficacy against drug-resistant M. tuberculosis. The methodologies covered include both phenotypic assays, which measure bacterial growth in the presence of a drug, and genotypic assays, which detect genetic mutations associated with resistance.

Overview of Methodologies

The selection of an appropriate methodology for assessing antitubercular efficacy depends on various factors, including the specific research question, available resources, throughput requirements, and the need for quantitative versus qualitative data. A comparison of common methodologies is presented below.

Table 1: Comparison of Methodologies for Drug Susceptibility Testing (DST) in Drug-Resistant M. tuberculosis

MethodologyPrincipleTurnaround TimeThroughputKey AdvantagesKey Limitations
Phenotypic Assays
Broth Microdilution (e.g., MABA)Measures metabolic activity or turbidity in liquid media with serial drug dilutions.[1]7-14 days[2]HighQuantitative (MIC determination), low cost.[1][2]Slower than molecular methods.
MGIT 960 SystemAutomated liquid culture system detecting mycobacterial growth by fluorescence.[3]10-14 days for DST[4][5]MediumAutomated, reliable, and widely used.[6]Requires specialized equipment, relatively expensive.[4]
Microscopic Observation Drug Susceptibility (MODS)Microscopic detection of characteristic cord formation in liquid culture.[7]7-10 days[8]MediumRapid for a culture-based method, low cost.[9]Requires skilled microscopy, biosafety concerns with liquid culture manipulation.[7][10]
Agar Proportion MethodCompares bacterial growth on drug-containing and drug-free solid media.[11]3-6 weeks[4]Low"Gold standard" for many drugs, reliable.[12][13]Very slow, labor-intensive.
Genotypic Assays
Line Probe Assays (LPA)Detects common resistance-conferring mutations using DNA probes.[14][15]1-2 daysHighRapid, can be performed directly on clinical specimens.[12]Only detects known mutations, may miss novel resistance mechanisms.[16]
Xpert MTB/RIFAutomated real-time PCR assay for detecting M. tuberculosis and rifampicin resistance.[11]< 2 hoursHighVery rapid, minimal technical expertise required.[4]Primarily detects rifampicin resistance, limited information on other drugs.
DNA SequencingDetermines the exact nucleotide sequence of resistance-associated genes.[14]2-3 daysMedium-HighComprehensive detection of all mutations, "gold standard" for genotypic analysis.[13]Higher cost, requires bioinformatics expertise for data analysis.

Experimental Protocols

Phenotypic Assay: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a drug.[17] The assay relies on the reduction of the blue, non-fluorescent indicator Alamar blue (resazurin) to a pink, fluorescent resorufin by metabolically active mycobacteria.[17]

Protocol:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis (including drug-resistant strains and a susceptible control strain like H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL.

    • Include a drug-free control (growth control) and a sterile control (media only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue solution (and 20 µL of 10% Tween 80 to enhance color development) to each well.[18]

    • Re-incubate the plates for 16-24 hours.

    • A color change from blue to pink indicates bacterial growth.[17] The MIC is defined as the lowest drug concentration that prevents this color change.[17]

Genotypic Assay: Line Probe Assay (LPA) - e.g., GenoType MTBDRplus

Line probe assays are designed for the rapid detection of the most common mutations associated with resistance to first-line drugs like rifampicin and isoniazid.[14][15]

Protocol:

  • DNA Extraction:

    • Extract genomic DNA from a cultured M. tuberculosis isolate or directly from a decontaminated sputum sample.

  • Multiplex PCR:

    • Perform a multiplex PCR to amplify the genes associated with resistance (e.g., rpoB for rifampicin, katG and inhA for isoniazid).[14] Use biotinylated primers provided in the commercial kit.

  • Hybridization:

    • Denature the PCR amplicons to obtain single-stranded DNA.

    • Hybridize the biotinylated amplicons to membrane-bound probes specific for wild-type and mutant sequences.[15]

  • Detection:

    • Add a streptavidin-alkaline phosphatase conjugate, which binds to the biotinylated hybrids.

    • Add a substrate that produces a colored precipitate upon reaction with alkaline phosphatase.

    • The resulting banding pattern on the strip indicates the presence of wild-type or mutant sequences, allowing for the determination of drug susceptibility.

Data Presentation

Quantitative data from drug susceptibility testing should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Isoniazid (INH) and Rifampicin (RIF)

Strain IDResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvSusceptible0.060.125
MDR-TB-01MDR> 8> 16
MDR-TB-02MDR48
INH-Mono-01INH-monoresistant20.125

Table 3: World Health Organization (WHO) Recommended Critical Concentrations for Phenotypic DST [19][20]

DrugMGIT 960 (µg/mL)Middlebrook 7H10/7H11 Agar (µg/mL)Löwenstein-Jensen (µg/mL)
First-line Agents
Isoniazid0.10.20.2
Rifampicin1.01.040.0
Ethambutol5.05.02.0
Pyrazinamide100--
Second-line Agents
Levofloxacin1.01.0-
Moxifloxacin0.50.5-
Amikacin1.01.0-
Kanamycin2.55.0-
Capreomycin2.510.0-
Bedaquiline1.00.25-
Linezolid1.01.0-

Note: Critical concentrations can be subject to revision and may vary slightly between different guidelines. It is crucial to consult the latest recommendations from organizations like the WHO and CLSI.

Visualizations

Experimental Workflow for Phenotypic Drug Susceptibility Testing

G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Data Analysis sputum Sputum Sample decontamination Decontamination sputum->decontamination culture Culture in 7H9 Broth decontamination->culture inoculation Inoculate with M. tb Suspension culture->inoculation plate_prep Prepare 96-well Plate with Drug Dilutions plate_prep->inoculation incubation Incubate at 37°C inoculation->incubation add_reagent Add Alamar Blue incubation->add_reagent read_results Read Results (Color Change) add_reagent->read_results mic_determination Determine MIC read_results->mic_determination

Caption: Workflow for MABA phenotypic drug susceptibility testing.

Logical Flow for Genotypic vs. Phenotypic DST

G cluster_genotypic Genotypic Testing cluster_phenotypic Phenotypic Testing start Clinical Isolate or Sputum Sample dna_extraction DNA Extraction start->dna_extraction culture Culture start->culture molecular_assay Molecular Assay (LPA, Sequencing) dna_extraction->molecular_assay mutation_analysis Mutation Analysis molecular_assay->mutation_analysis genotypic_result Predicted Resistance mutation_analysis->genotypic_result confirmation Confirmation & Correlation genotypic_result->confirmation dst Drug Susceptibility Test (e.g., MGIT, MABA) culture->dst growth_assessment Growth Assessment dst->growth_assessment phenotypic_result Observed Resistance growth_assessment->phenotypic_result phenotypic_result->confirmation

Caption: Comparison of genotypic and phenotypic DST workflows.

Signaling Pathway of Isoniazid Action and Resistance

G cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for katG_mutation katG mutation (prevents activation) katG_mutation->KatG Loss of function inhA_mutation inhA overexpression/mutation (reduces binding) inhA_mutation->InhA Alters target

Caption: Isoniazid activation pathway and resistance mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis is a nucleophilic substitution reaction. It involves the deprotonation of 2-mercaptobenzimidazole to form a thiolate anion, which then attacks 4-chlorobenzyl chloride, displacing the chloride ion to form the desired thioether product.[1]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 2-mercaptobenzimidazole and 4-chlorobenzyl chloride.[1] The reaction is typically carried out in the presence of a base and a suitable solvent.

Q3: Can I use 4-chlorobenzyl bromide instead of 4-chlorobenzyl chloride?

A3: Yes, 4-chlorobenzyl bromide can be used. As a bromide is a better leaving group than a chloride, it is more reactive. This increased reactivity might, however, lead to a less selective reaction, potentially increasing the formation of the N-alkylated side-product. Reaction conditions, such as lowering the temperature or using a milder base, may need to be adjusted to optimize for the desired S-alkylation.[1]

Q4: What is the purpose of a phase-transfer catalyst in this reaction?

A4: A phase-transfer catalyst (PTC), like tetrabutylammonium bromide (TBAB), is beneficial when using a two-phase solvent system (e.g., toluene and water). The PTC helps to transport the deprotonated 2-mercaptobenzimidazole from the aqueous phase into the organic phase, where it can react with the 4-chlorobenzyl chloride. This can increase the rate of the desired S-alkylation while minimizing the unwanted N-alkylation.[1]

Q5: How can the final product be effectively purified?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is ethanol/water. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is generally effective for separating the product from impurities like the N-benzylated side-product and unreacted starting materials.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Base Ensure the base is strong enough to deprotonate the thiol of 2-mercaptobenzimidazole. Potassium carbonate or sodium hydroxide are commonly used. Check the purity and dryness of the base.
Poor Reagent Quality Verify the purity of 2-mercaptobenzimidazole and 4-chlorobenzyl chloride. Impurities in starting materials can inhibit the reaction or lead to side products.
Inappropriate Solvent The choice of solvent is crucial. Aprotic solvents like acetone or THF are often preferred to avoid side reactions. If using a two-phase system, ensure vigorous stirring.
Low Reaction Temperature While higher temperatures can lead to side reactions, the reaction may not proceed if the temperature is too low. A moderate temperature, such as 50°C, is often a good starting point.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time.
Problem 2: Presence of Significant Impurities
Identified Impurity Cause Mitigation Strategy
1-(4-Chlorobenzyl)-2-(4-chlorobenzylthio)-1H-benzo[d]imidazole (N-Alkylated Side-Product) The nitrogen on the imidazole ring can also act as a nucleophile and react with 4-chlorobenzyl chloride. This is often favored by polar aprotic solvents and stronger bases.Use a less polar solvent system like toluene/water with a phase-transfer catalyst to favor S-alkylation.[1] Using a weaker base or controlling the stoichiometry of the base can also help.
Bis(4-chlorobenzyl) ether This can form if there is water or an alcohol present in the reaction mixture, which can lead to the formation of 4-chlorobenzyl alcohol, which then reacts further.Ensure all reagents and solvents are anhydrous. Avoid using alcoholic solvents like ethanol.[1]
Unreacted 2-Mercaptobenzimidazole Incomplete reaction due to insufficient base, short reaction time, or low temperature.Increase the amount of base, extend the reaction time, or moderately increase the temperature. Monitor via TLC.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of the desired S-alkylated product versus the N-alkylated side-product. This data is generalized from typical outcomes of N- vs. S-alkylation reactions under various conditions.

Base Solvent Catalyst Temperature Typical S-Alkylation Yield Typical N-Alkylation Formation
K₂CO₃Toluene/WaterTBAB50°CHighLow
NaOHEthanolNoneRefluxModerateModerate to High
K₂CO₃AcetoneNoneRefluxModerate to HighLow to Moderate
NaHTHFNoneRoom TempHighModerate

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for S-Alkylation)

This protocol is designed to favor the formation of the desired S-alkylated product while minimizing the N-alkylated side-product.[1]

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-mercaptobenzimidazole, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene and deionized water in a 1:1 ratio.

  • Stir the mixture vigorously.

  • Slowly add 4-chlorobenzyl chloride to the reaction mixture at room temperature.

  • Heat the mixture to 50°C and stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction_Mixture Combine and Heat (50°C) 2-Mercaptobenzimidazole->Reaction_Mixture 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Solvent (Toluene/Water) Solvent (Toluene/Water) Solvent (Toluene/Water)->Reaction_Mixture PTC (TBAB) PTC (TBAB) PTC (TBAB)->Reaction_Mixture Extraction Extraction Reaction_Mixture->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Recrystallization or Column Chromatography Drying_Concentration->Purification Final_Product 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole Purification->Final_Product TroubleshootingTree Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, NMR, LC-MS) Start->Check_Purity High_N_Alkylation High N-Alkylation? Check_Purity->High_N_Alkylation Other_Impurity Other Major Impurity? High_N_Alkylation->Other_Impurity No Optimize_Selectivity Optimize for S-Alkylation: - Use Toluene/Water + PTC - Weaker base - Lower temperature High_N_Alkylation->Optimize_Selectivity Yes Incomplete_Reaction Incomplete Reaction? Other_Impurity->Incomplete_Reaction No Check_Anhydrous Check for Ether Side-Product: - Ensure anhydrous conditions - Avoid alcoholic solvents Other_Impurity->Check_Anhydrous Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check base stoichiometry - Moderate temperature increase Incomplete_Reaction->Optimize_Conditions Yes Purify Purify via Column Chromatography Incomplete_Reaction->Purify No Optimize_Selectivity->Purify Check_Anhydrous->Purify Optimize_Conditions->Purify

References

Technical Support Center: Optimizing Reaction Conditions for 2-(benzylthio)-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(benzylthio)-1H-benzo[d]imidazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Possible Causes Recommended Actions
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or solvent system. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; refluxing is common but the ideal temperature may vary. - Experiment with different bases (e.g., K₂CO₃, NaHCO₃) and solvents (e.g., ethanol, toluene). - Refer to the section on minimizing side products.
Presence of Multiple Products in NMR Spectrum - Formation of N-benzylated side products. - Self-condensation of the benzylating agent.- The primary side products are often 1-benzyl-2-(benzylthio)-1H-benzimidazole and 1,3-dibenzyl-2-thioxo-2,3-dihydro-1H-benzimidazolium.[1] - Dibenzyl ether can also form, especially in the presence of water or alcohol.[1]
Difficulty in Product Purification - Co-elution of the desired product with impurities during column chromatography.- Adjust the solvent system for column chromatography; a common eluent is a mixture of ethyl acetate and hexane.[2] - Recrystallization from a suitable solvent like ethanol can also be effective.[3]
Inconsistent Results - Variability in reagent quality. - Presence of moisture.- Use reagents from reliable sources and ensure they are properly stored. - Employ anhydrous conditions by using dry solvents and reagents, especially to prevent the formation of dibenzyl ether.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-(benzylthio)-1H-benzo[d]imidazole and how can I identify them?

A1: The most prevalent side products result from N-alkylation and reactions involving the benzylating agent.[1] These include:

  • 1-benzyl-2-(benzylthio)-1H-benzimidazole (N-benzylated product): This is a major impurity arising from the alkylation of a nitrogen atom on the benzimidazole ring.[1]

  • 1,3-dibenzyl-2-thioxo-2,3-dihydro-1H-benzimidazolium (N,N'-dibenzylated product): This can form under more strenuous conditions or with an excess of benzyl chloride.[1]

  • Dibenzyl ether: This can result from the self-condensation of benzyl alcohol, which may be generated from benzyl chloride in the presence of water or an alcohol-based solvent.[1]

These side products can be isolated using column chromatography and characterized by NMR and mass spectrometry.[1]

Q2: How can I minimize the formation of the N-benzylated side product?

A2: To favor the desired S-alkylation over N-alkylation, consider the following strategies:

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene and water) can enhance the selectivity for S-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature may also help to reduce the extent of N-alkylation.

Q3: What reaction conditions are recommended to optimize the yield of 2-(benzylthio)-1H-benzo[d]imidazole?

A3: The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of the major N-benzylated side product. This data is compiled from various sources describing general outcomes.[1]

Base Solvent Catalyst Temperature Yield of 2-(benzylthio)-1H-benzo[d]imidazole Formation of N-benzylated side-product
NaOHEthanol/WaterNoneRefluxModerateHigh
K₂CO₃Toluene/WaterTBAB80°CHighLow
NaHCO₃DMFNoneRoom TempLow to ModerateModerate

Q4: I observe an impurity that I suspect is dibenzyl ether. How can I prevent its formation?

A4: The formation of dibenzyl ether is favored by the presence of water or the use of alcoholic solvents.[1] To mitigate its formation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents.

  • Avoid Alcoholic Solvents: If possible, use a non-alcoholic solvent like toluene or DMF.

Experimental Protocols

Optimized Protocol for S-Alkylation

This protocol is designed to favor S-alkylation and minimize the formation of the N-benzylated side-product.[1]

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-mercaptobenzimidazole, potassium carbonate, and tetrabutylammonium bromide in a mixture of toluene and water.

  • Stir the mixture vigorously and add benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[2]

General Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

  • 2-Mercaptobenzimidazole

  • Benzyl chloride

  • Anhydrous ethanol

  • Potassium bicarbonate (5% aqueous solution)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol in a round-bottom flask.

  • To this solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of benzyl chloride.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (30:70 v/v).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 2-(benzylthio)-1H-benzimidazole as crystals.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Mercaptobenzimidazole reaction S-Alkylation Reaction start1->reaction start2 Benzyl Chloride start2->reaction start3 Base (e.g., K2CO3) start3->reaction start4 Solvent (e.g., Toluene/Water) start4->reaction workup Aqueous Workup reaction->workup 1. Cooling 2. Phase Separation purification Column Chromatography workup->purification Crude Product product 2-(benzylthio)-1H- benzo[d]imidazole purification->product Purified Product

Caption: Experimental workflow for the synthesis of 2-(benzylthio)-1H-benzo[d]imidazole.

troubleshooting_guide cluster_analysis Problem Analysis cluster_side_products Side Product Identification cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Check TLC/NMR for side products start->check_tlc n_alkylation N-Alkylation Product Detected? check_tlc->n_alkylation dibenzyl_ether Dibenzyl Ether Detected? check_tlc->dibenzyl_ether optimize_base Use milder base (K2CO3) Add Phase Transfer Catalyst n_alkylation->optimize_base Yes optimize_conditions Optimize temperature and reaction time n_alkylation->optimize_conditions No anhydrous Ensure anhydrous conditions Avoid alcoholic solvents dibenzyl_ether->anhydrous Yes dibenzyl_ether->optimize_conditions No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Mercapto-1H-benzo[d]imidazole cluster_step2 Step 2: S-alkylation A o-Phenylenediamine E 2-Mercapto-1H-benzo[d]imidazole A->E Reflux B Carbon Disulfide B->E Reflux C Base (e.g., KOH) C->E Reflux D Solvent (e.g., Ethanol) D->E Reflux F 2-Mercapto-1H-benzo[d]imidazole J This compound F->J Stirring at RT G 4-Chlorobenzyl Chloride G->J Stirring at RT H Base (e.g., K2CO3) H->J Stirring at RT I Solvent (e.g., DMF) I->J Stirring at RT

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of 2-Mercapto-1H-benzo[d]imidazole
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield of Product Incomplete reaction- Ensure the reaction is refluxed for a sufficient amount of time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Check the purity of starting materials (o-phenylenediamine and carbon disulfide).
Decomposition of product- Avoid excessive heating or prolonged reaction times which can lead to decomposition.
Improper work-up- Ensure the pH is correctly adjusted during work-up to precipitate the product. - Use appropriate solvents for extraction and recrystallization.
Product is Impure Presence of unreacted starting materials- Optimize the stoichiometry of the reactants. - Improve purification methods, such as recrystallization from a suitable solvent (e.g., ethanol).
Formation of side products- Control the reaction temperature carefully. - Consider using a milder base or different solvent system.
Step 2: S-alkylation with 4-Chlorobenzyl Chloride
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield of Final Product Incomplete reaction- Ensure the 2-mercapto-1H-benzo[d]imidazole is fully deprotonated by the base before adding the alkylating agent. - Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzyl chloride.[1] - Monitor the reaction by TLC until the starting material is consumed.
Inactive alkylating agent- Use fresh or properly stored 4-chlorobenzyl chloride.
Poor choice of base or solvent- A common and effective combination is potassium carbonate in DMF.[1] - Other polar aprotic solvents like acetone or acetonitrile can also be tested.
Formation of N-alkylated Isomer Reaction conditions favor N-alkylation- S-alkylation is generally favored under basic conditions. Ensure the reaction medium is sufficiently basic. - Running the reaction at a lower temperature might increase selectivity for S-alkylation.
Product is Difficult to Purify Presence of unreacted starting materials and/or byproducts- Optimize the reaction stoichiometry to minimize unreacted starting materials. - Use column chromatography for purification if recrystallization is insufficient. A typical eluent system is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to control for maximizing the yield in the first step (synthesis of 2-mercapto-1H-benzo[d]imidazole)?

A1: The key parameters include:

  • Reaction Temperature and Time: The reaction is typically carried out at reflux. The optimal time should be determined by monitoring the reaction's progress via TLC.

  • Choice of Base and Solvent: A strong base like potassium hydroxide in a protic solvent like ethanol is a common choice. The concentration of the base is crucial for the reaction to proceed efficiently.

  • Purity of Reactants: Using high-purity o-phenylenediamine and carbon disulfide is essential to prevent side reactions and improve the yield.

Q2: How can I improve the yield of the S-alkylation step?

A2: To improve the yield of the S-alkylation step:

  • Base Selection: Use an appropriate base to ensure complete deprotonation of the thiol group of 2-mercapto-1H-benzo[d]imidazole. Anhydrous potassium carbonate is a good choice.[1]

  • Solvent: A polar aprotic solvent like DMF or acetone is generally preferred as it can dissolve the reactants and facilitate the reaction.[1]

  • Stoichiometry: Use a slight excess of 4-chlorobenzyl chloride to ensure the complete conversion of the starting thiol.[1]

  • Reaction Monitoring: Closely monitor the reaction using TLC to determine the point of completion and avoid the formation of byproducts due to prolonged reaction times.

Q3: Are there any alternative, higher-yielding methods for the synthesis of the benzimidazole core?

A3: Yes, several modern methods report high yields for benzimidazole synthesis:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often leads to higher yields. For instance, the reaction of o-phenylenediamines with nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation has been reported to give excellent yields.[2]

  • Catalytic Methods: The use of catalysts like nano-ZnO particles for the condensation of o-phenylenediamine with aldehydes can lead to higher yields and more environmentally friendly conditions.[3]

Diagram of a Catalytic Synthesis Approach:

Catalytic_Synthesis cluster_synthesis ZnO Nanoparticle Catalyzed Synthesis cluster_modification Further Modification A o-Phenylenediamine E 2-(4-Chlorophenyl)-1H-benzo[d]imidazole A->E Stirring at 70°C B 4-Chlorobenzaldehyde B->E Stirring at 70°C C ZnO Nanoparticles (catalyst) C->E Stirring at 70°C D Solvent (e.g., Ethanol) D->E Stirring at 70°C F 2-(4-Chlorophenyl)-1H-benzo[d]imidazole H 2-Mercapto-1H-benzo[d]imidazole (from alternative route) F->H G Thiolation Reagent G->H

Caption: Alternative catalytic route for the benzimidazole core synthesis.

Q4: What is the best way to purify the final product, this compound?

A4: The purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is often sufficient.

  • Column Chromatography: For more impure samples, silica gel column chromatography is recommended. A common mobile phase is a gradient of ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-1H-benzo[d]imidazole

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.

  • To this solution, add o-phenylenediamine and stir until it dissolves.

  • Slowly add carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water.

  • Acidify the solution with dilute hydrochloric acid until the product precipitates completely.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-mercapto-1H-benzo[d]imidazole.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Mercapto-1H-benzo[d]imidazole

  • 4-Chlorobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-mercapto-1H-benzo[d]imidazole in DMF.

  • Add anhydrous potassium carbonate to the solution and stir for 30 minutes at room temperature.

  • Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 2-4 hours).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • The product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • For further purification, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography using a hexane-ethyl acetate solvent system.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Method Catalyst/Reagent Solvent Temperature Time Typical Yield Reference
ConventionalPPA / H₃PO₄-Microwave (275W)15 min~92%[2]
Eco-friendlyZnO NanoparticlesEthanol70 °C15 min - 2 hHigh[3]
S-alkylationK₂CO₃DMFRoom Temp.2-4 hGood to Excellent[1]

Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented here is for comparative purposes based on literature.

References

"solubility issues of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole in aqueous solutions.

Troubleshooting Guide

Researchers facing challenges in dissolving this compound can refer to the following guide for potential solutions.

Problem: Poor or inconsistent solubility of this compound in aqueous buffers.

Observation: The compound precipitates out of solution, or desired concentrations for in vitro assays cannot be achieved.

Root Cause Analysis and Solutions:

A Initial Observation: Poor Aqueous Solubility B Underlying Cause: Hydropobic Nature of Benzimidazole Core and Chlorobenzylthio Group A->B is due to C Troubleshooting Strategy 1: pH Modification B->C can be addressed by D Troubleshooting Strategy 2: Use of Co-solvents B->D can be addressed by E Troubleshooting Strategy 3: Complexation with Cyclodextrins B->E can be addressed by F Troubleshooting Strategy 4: Formulation as a Solid Dispersion B->F can be addressed by G Expected Outcome: Enhanced Aqueous Solubility and Bioavailability C->G D->G E->G F->G

Figure 1: Troubleshooting workflow for addressing solubility issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of benzimidazole derivatives can be pH-dependent. The benzimidazole ring contains nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility. However, the optimal pH should be determined experimentally, as extreme pH values may cause chemical degradation.

Q3: What are the recommended strategies to improve the aqueous solubility of this compound for in vitro experiments?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this one. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, or polyethylene glycol) can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within cyclodextrin cavities can dramatically improve its aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: While the specific biological targets for this compound are not definitively established in the available literature, some benzimidazole derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha).

TNFa TNF-α TNFR TNFR TNFa->TNFR binds to IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Compound 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole (Hypothesized) Compound->IKK may inhibit

Figure 2: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

Due to the lack of specific solubility data for this compound, the following table provides solubility enhancement data for a related, poorly soluble benzimidazole compound, albendazole, to illustrate the potential effectiveness of different formulation strategies.

Formulation StrategyVehicle/ExcipientDrug:Excipient Ratio (w/w)Solubility Enhancement (fold increase)Reference Compound
Solid Dispersion Polyvinylpyrrolidone (PVP)1:4~155Albendazole
Solid Dispersion Polyethylene Glycol (PEG)1:4~78Albendazole
Hydrotropic Solubilization Sodium CitrateN/A~59Albendazole
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrinN/ASignificant IncreaseGeneral for Benzimidazoles

Note: The data presented is for illustrative purposes and is based on studies with albendazole. Actual solubility enhancement for this compound may vary.

Experimental Protocols

The following are generalized protocols for common solubility enhancement techniques that can be adapted for this compound.

Protocol 1: Solubility Determination using the Shake-Flask Method

Start Start AddExcess Add excess compound to aqueous buffer Start->AddExcess Equilibrate Equilibrate at a constant temperature (e.g., 24-48h) AddExcess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., by HPLC-UV) Separate->Analyze End End Analyze->End

Figure 3: Workflow for determining the equilibrium solubility of the compound.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Carefully collect the supernatant and dilute it with an appropriate solvent if necessary.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Methodology:

  • Select a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, HPMC).

  • Dissolve both this compound and the polymer in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can then be used for dissolution studies to assess the enhancement in solubility.

Protocol 3: Cyclodextrin Complexation

Methodology:

  • Prepare an aqueous solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow the shake-flask method as described in Protocol 1 to determine the apparent solubility of the compound in the presence of different concentrations of the cyclodextrin.

  • The increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.

Technical Support Center: Enhancing Benzimidazole Derivative Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of benzimidazole derivatives in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my benzimidazole derivatives have such low aqueous solubility?

A1: The limited aqueous solubility of many benzimidazole derivatives stems from their molecular structure. The benzimidazole core is an aromatic, bicyclic system that is predominantly hydrophobic.[1] This inherent hydrophobicity makes it challenging for these molecules to dissolve in the aqueous environments typical of in vitro assays.

Q2: What is the recommended first step when preparing a benzimidazole derivative for an in vitro assay?

A2: The most common and recommended initial step is to create a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose, often capable of dissolving benzimidazole derivatives at concentrations of 10-30 mM.[1] It is critical to ensure the compound is fully dissolved in the DMSO stock before making any subsequent dilutions into your aqueous assay buffer.[1]

Q3: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. What should I do?

A3: This is a very common issue known as "crashing out" and occurs due to the rapid change in solvent polarity.[2] The key is to make the final aqueous environment more favorable for your compound. Strategies to address this include decreasing the final concentration of the compound, adding the DMSO stock to the aqueous solution dropwise while gently vortexing, and pre-warming the aqueous solution.[2][3]

Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?

A4: The tolerance for DMSO varies significantly among different cell lines and assays. As a general guideline, it is best to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts or toxicity.[1] However, it is crucial to perform a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration.[1]

Q5: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of my benzimidazole derivative?

A5: Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound. Some compounds have poor solubility at lower temperatures and may precipitate out of the DMSO stock upon freezing.[2] To avoid this, it is recommended to aliquot the stock solution into single-use volumes. Before use, gently warm the aliquot to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[1][2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
  • Observation: The solution becomes cloudy or a visible precipitate forms as soon as the DMSO stock of the benzimidazole derivative is added to the aqueous assay buffer or cell culture medium.[2]

  • Potential Causes:

    • The final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium.[2]

    • The rapid shift in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of solution.[2]

  • Recommended Solutions:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay.

    • Optimize Dilution Technique: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while gently vortexing or stirring. This gradual addition can help prevent immediate precipitation.[2]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer.[2]

    • Use Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) at a low percentage (typically 1-5%) into your final assay buffer to increase the compound's solubility.[1] Always include a vehicle control with the same co-solvent concentration.

Issue 2: Delayed Precipitation in the Incubator
  • Observation: The prepared solution is initially clear, but a precipitate forms over time during incubation (e.g., at 37°C).[4]

  • Potential Causes:

    • Temperature Shift: A change in temperature from room temperature to 37°C can decrease the solubility of some compounds.[2]

    • pH Shift: The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive benzimidazole derivatives.[2]

    • Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the cell culture medium, leading to precipitation.[2]

    • Media Evaporation: Over long incubation periods, evaporation can concentrate the compound beyond its solubility limit.[4]

  • Recommended Solutions:

    • Pre-warm Media: Always pre-warm the cell culture media to the incubation temperature before adding the compound.[2]

    • Buffer Optimization: Ensure your medium is adequately buffered for the incubator's CO2 concentration. Consider using a buffer with stronger buffering capacity, such as HEPES.[2]

    • Solubility in Simpler Buffers: Test the compound's solubility in a simpler buffer like PBS to determine if specific media components are causing the precipitation.[2]

    • Maintain Humidity: Ensure proper humidity levels in the incubator to minimize evaporation.[4]

Strategies to Enhance Solubility: Data and Protocols

pH Modification

Many benzimidazole derivatives contain basic nitrogen atoms, making their solubility pH-dependent.[1] Adjusting the pH of the buffer can significantly enhance solubility. Generally, for these weakly basic compounds, a lower (more acidic) pH will increase solubility by promoting protonation.[1]

Table 1: Effect of pH on the Solubility of Albendazole [5]

pHSolubility (µg/mL)
2.023.5
4.08.7
6.01.33
8.01.33
10.01.33
Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the aqueous assay buffer to increase the solubility of hydrophobic compounds.[6]

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
Ethanol1-5%Can be toxic to some cells at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)1-5%Effective for many poorly soluble drugs.[]
Glycerol1-5%Can increase the viscosity of the medium.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that is particularly effective.[3][9]

Table 3: Solubility Enhancement of Benzimidazoles with Cyclodextrins [3]

CompoundCyclodextrinSolubility Increase (Fold)Final Solubility (µg/mL)
Albendazoleβ-cyclodextrin223~93.47
AlbendazoleHydroxypropyl-β-cyclodextrin1058~443.06
Fenbendazoleβ-cyclodextrin432~45.56
FenbendazoleHydroxypropyl-β-cyclodextrin1512~159.36

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility limit of a benzimidazole derivative in a specific aqueous buffer.

Materials:

  • Benzimidazole derivative stock solution in DMSO (e.g., 10 mM).

  • Aqueous assay buffer (e.g., PBS, cell culture medium).

  • 96-well plate (clear bottom).

  • Plate reader with nephelometry or light scattering detection capabilities.

Methodology:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your compound's DMSO stock solution.[1]

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.[1]

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a 2% DMSO concentration and a range of compound concentrations.[1]

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[1]

  • Measurement: Measure the light scattering or turbidity of each well using a plate reader.

  • Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.[1]

Protocol 2: Preparation of a Benzimidazole-Cyclodextrin Complex

Objective: To prepare a stock solution of a benzimidazole derivative with enhanced solubility using hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • Benzimidazole derivative.

  • Hydroxypropyl-β-cyclodextrin (HPβCD).

  • Aqueous buffer (e.g., PBS).

  • Vortex mixer and sonicator.

Methodology:

  • Prepare HPβCD Solution: Prepare a solution of HPβCD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add an excess amount of the benzimidazole derivative powder to the HPβCD solution.

  • Equilibrate: Tightly seal the container and vortex or sonicate the mixture. Allow it to equilibrate by shaking at room temperature for 24-48 hours.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized benzimidazole-HPβCD inclusion complex.

  • Determine Concentration: Determine the precise concentration of the benzimidazole derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Compound Precipitation cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Compound Precipitates in Assay q1 Precipitation: Immediate or Delayed? start->q1 imm_cause Cause: Exceeds Solubility Limit / Solvent Shock q1->imm_cause Immediate del_cause Cause: Temp/pH Shift, Media Interaction q1->del_cause Delayed imm_sol1 Solution 1: Lower Final Concentration imm_cause->imm_sol1 imm_sol2 Solution 2: Optimize Dilution (Vortexing, Pre-warming) imm_cause->imm_sol2 imm_sol3 Solution 3: Use Co-solvents (e.g., 1-5% Ethanol) imm_cause->imm_sol3 end_node Assay Optimized imm_sol1->end_node imm_sol2->end_node imm_sol3->end_node del_sol1 Solution 1: Pre-warm Media del_cause->del_sol1 del_sol2 Solution 2: Use Stronger Buffer (HEPES) del_cause->del_sol2 del_sol3 Solution 3: Test in Simpler Buffer (PBS) del_cause->del_sol3 del_sol1->end_node del_sol2->end_node del_sol3->end_node G cluster_0 General Strategy for Solubilizing Benzimidazole Derivatives start Poorly Soluble Benzimidazole Derivative step1 Prepare High-Concentration Stock in 100% DMSO start->step1 q1 Is compound soluble in aqueous buffer at desired concentration? step1->q1 step2a Proceed with Assay q1->step2a Yes step2b Select Solubility Enhancement Method q1->step2b No method1 pH Adjustment (for ionizable compounds) step2b->method1 method2 Co-solvent Addition (e.g., Ethanol, PEG 400) step2b->method2 method3 Cyclodextrin Complexation (e.g., HPβCD) step2b->method3 step3 Prepare Formulation and Validate Solubility method1->step3 method2->step3 method3->step3 step4 Run Assay with Vehicle Controls step3->step4

References

Technical Support Center: Synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis, helping you identify the cause and implement a solution.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of reactants or product.1. Increase reaction time or monitor reaction progress using TLC. 2. Optimize the temperature; too low may slow the reaction, too high may cause side reactions. A common temperature range is room temperature to gentle reflux. 3. Ensure the base (e.g., KOH, NaOH, NaH) is fresh and used in a slight excess to ensure complete deprotonation of the thiol. 4. Use high-purity starting materials and a dry, inert atmosphere if reactants are sensitive to moisture or air.
Presence of unreacted 2-mercaptobenzimidazole in the final product 1. Insufficient amount of 4-chlorobenzyl chloride. 2. Inadequate reaction time. 3. Poor solubility of 2-mercaptobenzimidazole.1. Use a slight excess (1.05-1.1 equivalents) of 4-chlorobenzyl chloride. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Choose a solvent in which 2-mercaptobenzimidazole has better solubility upon deprotonation, such as ethanol, methanol, or DMF.
Formation of a significant amount of a higher molecular weight byproduct This is likely the N,S-dialkylated product: 1-(4-Chlorobenzyl)-2-(4-chlorobenzylthio)-1H-benzo[d]imidazole. This occurs when the nitrogen of the benzimidazole ring is also alkylated.1. Avoid using a large excess of 4-chlorobenzyl chloride. 2. Use a milder base or control the stoichiometry of the base carefully. 3. Perform the reaction at a lower temperature to favor S-alkylation over N-alkylation.
Observation of a white precipitate that is sparingly soluble in common organic solvents This could be the disulfide byproduct, Bis(1H-benzo[d]imidazol-2-yl) disulfide, formed by the oxidation of 2-mercaptobenzimidazole.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use degassed solvents.
Product is contaminated with 4-chlorobenzyl alcohol The alkylating agent, 4-chlorobenzyl chloride, has hydrolyzed.1. Ensure the use of anhydrous solvents and reagents. 2. Minimize exposure of 4-chlorobenzyl chloride to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is often the N,S-dialkylated compound, 1-(4-Chlorobenzyl)-2-(4-chlorobenzylthio)-1H-benzo[d]imidazole. This occurs because, in addition to the sulfur atom of the mercapto group, the nitrogen atom of the benzimidazole ring can also be alkylated by 4-chlorobenzyl chloride, especially under strongly basic conditions or with an excess of the alkylating agent.

Q2: How can I minimize the formation of the N,S-dialkylated side product?

A2: To minimize N,S-dialkylation, you should carefully control the stoichiometry of your reactants. Use only a slight excess of 4-chlorobenzyl chloride (around 1.05 equivalents). Running the reaction at a lower temperature (e.g., room temperature) can also selectively favor the more nucleophilic sulfur atom.

Q3: My reaction mixture turned yellow/brown. Is this normal?

A3: A change in color to yellow or brown can be normal, often indicating the progress of the reaction. However, a very dark coloration could suggest decomposition or the formation of colored impurities. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to track the formation of the product and any significant byproducts.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system is typically an alcohol like ethanol or an ethanol/water mixture. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel can be employed.

Q5: How can I confirm the structure of my product and identify any side products?

A5: The structure of the desired product and any isolated side products should be confirmed using standard analytical techniques. These include:

  • ¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Data Presentation

The following table summarizes hypothetical quantitative data on the impact of reaction conditions on product yield and side product formation, based on common outcomes in similar syntheses.

Table 1: Effect of Reaction Conditions on Product Distribution

Entry Equivalents of 4-Chlorobenzyl Chloride Base Temperature (°C) Yield of Main Product (%) Yield of N,S-Dialkylated Side Product (%)
11.0KOH25855
21.0KOH608012
31.2KOH257520
41.2KOH606530
51.0NaH25888

Experimental Protocols

Synthesis of this compound

This protocol provides a general method for the synthesis.

Materials:

  • 2-Mercapto-1H-benzo[d]imidazole

  • 4-Chlorobenzyl chloride

  • Potassium Hydroxide (KOH)

  • Ethanol (anhydrous)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2-mercapto-1H-benzo[d]imidazole (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (1.05 equivalents) in ethanol to the flask and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add a solution of 4-chlorobenzyl chloride (1.05 equivalents) in ethanol dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after 2-4 hours), pour the reaction mixture into cold distilled water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Visualizations

Below are diagrams illustrating the main reaction pathway and the formation of common side products.

Synthesis_Pathway 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Product This compound 2-Mercaptobenzimidazole->Product S-alkylation 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride->Product Base Base Base->2-Mercaptobenzimidazole Deprotonation

Caption: Main synthesis pathway to the desired product.

Side_Product_Formation Main_Product 2-(4-Chlorobenzylthio)-1H- benzo[d]imidazole NS_Dialkylated N,S-Dialkylated Side Product Main_Product->NS_Dialkylated N-alkylation 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride->NS_Dialkylated Base Base Base->Main_Product Deprotonation

Caption: Formation of the N,S-dialkylated side product.

Disulfide_Formation 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Disulfide Bis(1H-benzo[d]imidazol-2-yl) disulfide 2-Mercaptobenzimidazole->Disulfide Oxidation Oxidizing_Agent Air (O2) Oxidizing_Agent->Disulfide

Caption: Oxidative formation of the disulfide side product.

Technical Support Center: Optimizing Crystallization of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for purifying 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole.

Troubleshooting Crystallization Issues

Q1: My compound will not dissolve in the chosen hot solvent.

A1: This issue typically arises from an inappropriate or insufficient volume of solvent.

  • Inappropriate Solvent: The solvent may not have adequate solvating power for this compound, even at elevated temperatures. Benzimidazole derivatives, including thioether-substituted ones, often show good solubility in alcohols.

  • Insufficient Solvent: The amount of solvent may be inadequate to dissolve the amount of crude product.

Troubleshooting Steps:

  • Verify Solvent Choice: Based on literature for analogous compounds, ethanol, methanol, and acetone are good starting points. Ethanol, in particular, has been successfully used for recrystallizing 2-(benzylthio)-1H-benzimidazole derivatives.[1][2]

  • Increase Solvent Volume: Add small, incremental volumes of the hot solvent to the mixture until the compound fully dissolves.

  • Consider a Solvent Mixture: If a single solvent is ineffective, a two-solvent system may be necessary. For instance, dissolving the compound in a "good" solvent like hot ethanol or acetone and then adding a "poor" solvent like water or hexane until turbidity is observed can induce crystallization upon cooling.[3]

Q2: The compound "oils out" instead of forming solid crystals.

A2: "Oiling out" occurs when the solute precipitates as a liquid. This can be due to several factors:

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

  • High Impurity Levels: Significant impurities can lower the melting point of the mixture, leading to the formation of an oil.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound, or the compound's solubility in the chosen solvent is too high.

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling.

  • Solvent Selection: If the melting point of your compound is known, select a solvent with a lower boiling point. Alternatively, use a larger volume of solvent or a solvent in which the compound is less soluble.

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.

  • Two-Solvent System: Induce crystallization by dissolving the oily residue in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent.

Q3: No crystals form upon cooling the solution.

A3: The absence of crystal formation can be due to a supersaturated solution or the use of excessive solvent.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites.

    • Seed Crystals: If available, add a few small crystals of pure this compound to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.

Q4: The yield of purified crystals is very low.

A4: A low recovery of the purified product can result from several factors.

Troubleshooting Steps:

  • Avoid Excessive Solvent: Using the minimum amount of hot solvent required to dissolve the crude product will maximize the yield upon cooling.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

  • Minimize Transfers: Each transfer of the solution can result in some loss of material.

  • Check the Mother Liquor: After filtration, cool the mother liquor further to see if more crystals form. If so, you may have used too much solvent or not cooled the solution for a long enough period.

Q5: The purified product is still colored or contains visible impurities.

A5: This indicates that the chosen crystallization procedure is not effectively removing all impurities.

Troubleshooting Steps:

  • Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Be aware that charcoal can also adsorb some of your product, so use it sparingly. A hot gravity filtration is necessary to remove the charcoal.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

  • Alternative Purification Method: If recrystallization is ineffective, consider other purification techniques such as column chromatography. A common system for similar compounds is silica gel with a hexane/ethyl acetate gradient.[3][4]

Frequently Asked Questions (FAQs)

What are the best starting solvents for the crystallization of this compound?

Based on data from structurally similar compounds, the most promising solvents are:

  • Primary Alcohols: Ethanol and methanol are frequently used for the recrystallization of benzimidazole derivatives.[1][2] The solubility of benzimidazoles is generally high in alcohols.[5]

  • Ketones: Acetone is a common solvent for both the synthesis and purification of related compounds.

  • Two-Solvent Systems:

    • Ethanol/Water[3]

    • Ethyl Acetate/Hexane[3]

Solvent SystemRationale
EthanolOften used for recrystallization of 2-(benzylthio)-1H-benzimidazole analogs.[1][2]
MethanolA common solvent for polar organic molecules.
AcetoneUsed as a reaction and purification solvent for similar compounds.
Ethanol/WaterA good choice for a two-solvent system where water acts as the anti-solvent.[3]
Ethyl Acetate/HexaneEffective for compounds with intermediate polarity.[3]

What are the common impurities I should be aware of?

During the synthesis of this compound, common impurities can include:

  • N-benzylated side-product: Alkylation can occur on the nitrogen atom of the benzimidazole ring in addition to the desired S-alkylation.[3]

  • Dibenzyl ether: This can form if there is residual water in the reaction, leading to the hydrolysis of benzyl chloride to benzyl alcohol, which can then react further.[3]

  • Unreacted starting materials: Such as 2-mercaptobenzimidazole and 4-chlorobenzyl chloride.

How can I minimize the formation of the N-benzylated impurity?

The formation of the N-benzylated side-product can be minimized by controlling the reaction conditions, particularly the choice of base. Using a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) can favor the desired S-alkylation.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol)

This protocol is adapted from procedures used for similar 2-(benzylthio)-1H-benzimidazole derivatives.[1][2]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is a general method for two-solvent recrystallization.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until the solution becomes faintly turbid.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visual Guides

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot gravity filtration (if necessary) dissolve->hot_filter Insoluble impurities? cool_slowly Slow cooling to room temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals wash->dry

Caption: A general workflow for the recrystallization process.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield supersaturated Supersaturated? no_crystals->supersaturated Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent No rapid_cooling Cooled too fast? oiling_out->rapid_cooling Yes high_impurities High impurities? oiling_out->high_impurities No low_yield->too_much_solvent Likely check_cooling Ensure thorough cooling low_yield->check_cooling Also consider scratch Scratch flask / Add seed crystals supersaturated->scratch evaporate Evaporate some solvent too_much_solvent->evaporate slow_cool Cool solution slowly rapid_cooling->slow_cool pre_purify Pre-purify (e.g., chromatography) high_impurities->pre_purify

References

"challenges in the scale-up synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Product Yield at Larger Scales

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reaction kinetics.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer The synthesis of the 2-mercaptobenzimidazole intermediate is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized overheating, promoting side reactions and degradation of reactants or products.- Employ a reactor with a jacketed cooling system and an efficient overhead stirrer. - Consider a controlled, slower addition rate of reagents to manage the exotherm. - For highly exothermic steps, a continuous flow reactor setup could provide better temperature control.
Poor Mixing and Mass Transfer Inadequate mixing can lead to localized concentration gradients of reactants, resulting in incomplete reactions and the formation of byproducts. This is particularly critical in heterogeneous reaction mixtures.- Optimize the stirrer speed and design (e.g., anchor, turbine) to ensure homogeneity. - Ensure that all solids are well suspended throughout the reaction.
Extended Reaction Times Reactions that appear complete within a certain timeframe at a small scale may require longer durations at a larger scale due to the aforementioned mass and heat transfer issues.- Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction progress accurately before quenching or work-up. - Do not rely solely on the reaction time established at the lab scale.
Atmospheric Control The 2-mercaptobenzimidazole intermediate can be susceptible to oxidation. Maintaining an inert atmosphere in a large reactor can be more challenging than in a small flask.- Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before starting the reaction. - Maintain a positive pressure of the inert gas throughout the synthesis.

Issue 2: Difficulty in Product Purification and Isolation

Question: We are struggling with the purification of our multi-kilogram batch of this compound. Column chromatography is not a viable option at this scale. What are the alternatives?

Answer: Large-scale purification requires moving away from chromatographic techniques towards methods like recrystallization, trituration, and precipitation. The key is to identify a suitable solvent system that effectively removes impurities.

Purification Strategies for Scale-Up

Technique Description Recommended Solvents/Procedure
Recrystallization This is the most common method for purifying solid compounds at a large scale. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.- Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to promote the formation of large, pure crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.
Trituration This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.- Suspend the crude product in a suitable solvent (e.g., diethyl ether, hexane) and stir for a period. - The impurities will dissolve in the solvent, while the pure product remains as a solid. - Isolate the purified solid by filtration.
Anti-Solvent Precipitation The crude product is dissolved in a solvent in which it is soluble, and then an "anti-solvent" (in which the product is insoluble) is added to precipitate the pure compound.- Dissolve the crude product in a solvent like DMF or DMSO. - Slowly add an anti-solvent such as water or an alcohol with stirring to induce precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound and how can they be minimized?

A1: Common side products can include:

  • Over-alkylation: Alkylation on the nitrogen of the benzimidazole ring in addition to the sulfur. To minimize this, use a suitable base and control the stoichiometry of the alkylating agent (4-chlorobenzyl chloride). A phase-transfer catalyst can sometimes improve selectivity for S-alkylation.

  • Disulfide Formation: Oxidation of the 2-mercaptobenzimidazole intermediate to form a disulfide bridge. This can be minimized by maintaining an inert atmosphere and avoiding oxidizing agents.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-mercaptobenzimidazole and 4-chlorobenzyl chloride in the final product. Ensure the reaction goes to completion using in-process controls.

Q2: How critical is the quality of the starting materials for a successful scale-up?

A2: The purity of starting materials is crucial. Impurities in the o-phenylenediamine or 2-mercaptobenzimidazole can lead to the formation of colored byproducts that are difficult to remove. It is recommended to use high-purity starting materials and to consider a purification step for them if necessary before use in the main reaction.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety aspects should be carefully managed:

  • Exothermic Reactions: As mentioned, the initial formation of the benzimidazole ring can be exothermic. Ensure adequate cooling capacity and a plan for controlling the reaction temperature.

  • Reagent Handling: 4-Chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Solvent Safety: Large volumes of flammable organic solvents require proper grounding and bonding to prevent static discharge, as well as adequate ventilation and fire suppression systems.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reactor Volume 250 mL Round Bottom Flask20 L Jacketed Reactor2000 L Glass-Lined Reactor
Stirring Magnetic StirrerOverhead Mechanical StirrerGlass-Lined Steel Impeller
Reagent Addition Time 15 minutes1-2 hours3-4 hours
Typical Yield 85-95%75-85%70-80%
Purity (before purification) ~95%~88-92%~85-90%
Major Impurities Unreacted starting materialsOver-alkylation products, disulfideOver-alkylation products, disulfide, thermal degradation products

Note: The data presented in this table is a generalized representation based on common industrial practices and may vary depending on the specific process parameters and equipment used.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Intermediate)

  • To a solution of o-phenylenediamine (1.0 eq) in ethanol (5-10 volumes) in a suitable reactor, add potassium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add carbon disulfide (1.2 eq) to the reaction mixture while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the o-phenylenediamine is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the mixture with acetic acid to a pH of 5-6 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-mercaptobenzimidazole.

Protocol 2: Synthesis of this compound

  • Suspend 2-mercaptobenzimidazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile (10-15 volumes) in a reactor.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chlorobenzyl chloride (1.05 eq) in the same solvent dropwise over 1-2 hours.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: S-Alkylation cluster_purification Purification A o-Phenylenediamine + KOH in Ethanol B Add Carbon Disulfide A->B C Reflux (4-6h) B->C D Aqueous Work-up & Acidification C->D E 2-Mercaptobenzimidazole (Intermediate) D->E F 2-Mercaptobenzimidazole + K2CO3 in Acetone E->F Intermediate G Add 4-Chlorobenzyl Chloride F->G H Reflux (3-5h) G->H I Filtration & Concentration H->I J Crude Product I->J K Recrystallization from Ethanol J->K Crude Product L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Scale-Up Synthesis Problem Low Yield at Scale-Up Cause1 Inefficient Heat Transfer Problem->Cause1 Cause2 Poor Mixing Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Improve Cooling/Controlled Addition Cause1->Solution1 Solution2 Optimize Stirrer Design/Speed Cause2->Solution2 Solution3 Implement In-Process Controls Cause3->Solution3 Solution4 Control Stoichiometry & Atmosphere Cause4->Solution4

Caption: Troubleshooting logic for low yield in scale-up synthesis.

NLRP3_Pathway Potential Signaling Pathway: NLRP3 Inflammasome Inhibition cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Potential Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Transcription->NLRP3_Assembly Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_Assembly Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Target_Compound 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole Target_Compound->NLRP3_Assembly Inhibits Assembly

Caption: Potential signaling pathway: NLRP3 inflammasome inhibition.

Technical Support Center: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of benzimidazole derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of benzimidazole derivatives in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in microwave-assisted benzimidazole synthesis can stem from several factors. A systematic approach to optimization is crucial.

  • Sub-optimal Temperature and Time: The reaction may not be reaching the necessary temperature or may not be heated for a sufficient duration. Conversely, excessive heat or time can lead to degradation of reactants or products.

    • Recommendation: Screen a range of temperatures (e.g., 60°C to 150°C) and reaction times (e.g., 2 to 30 minutes) to find the optimal conditions for your specific substrates.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the ideal reaction time.[1]

  • Inefficient Catalyst or Lack Thereof: While some reactions proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid to facilitate the cyclocondensation.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct concentration (e.g., 1 mol% of Er(OTf)₃ has been shown to be effective).[1][2] If not using a catalyst, consider introducing one, such as polyphosphoric acid (PPA) or hydrochloric acid, which can significantly improve yields.[3][4] Some modern protocols have also achieved high yields in catalyst-free systems.[5][6][7]

  • Inappropriate Solvent or Solvent-Free Conditions: The choice of solvent can greatly impact the efficiency of microwave absorption and the reaction rate.

    • Recommendation: If using a solvent, ensure it is suitable for microwave synthesis (i.e., polar). Ethanol, water, and ethyl acetate have been used successfully.[4][8] However, solvent-free conditions often provide excellent yields and are environmentally preferable.[1][2] Consider switching to a solvent-free approach if applicable to your reactants.

  • Reactant Stoichiometry: An incorrect molar ratio of the o-phenylenediamine and the aldehyde or carboxylic acid can lead to unreacted starting material and reduced yield of the desired product.

    • Recommendation: A 1:1 molar ratio of the o-phenylenediamine to the aldehyde or carboxylic acid is typically optimal.[1][4]

Below is a troubleshooting workflow for low yield issues:

Low_Yield_Troubleshooting start Low Reaction Yield check_temp_time Review Temperature and Time start->check_temp_time optimize_temp_time Action: Screen temperatures (60-150°C) and times (2-30 min). Monitor via TLC. check_temp_time->optimize_temp_time Sub-optimal? check_catalyst Evaluate Catalyst check_temp_time->check_catalyst Optimal optimize_temp_time->check_catalyst optimize_catalyst Action: Add or change catalyst (e.g., Er(OTf)3, PPA, HCl). Verify catalyst loading. check_catalyst->optimize_catalyst Inefficient? check_solvent Assess Solvent Conditions check_catalyst->check_solvent Efficient optimize_catalyst->check_solvent optimize_solvent Action: Switch to a polar solvent or attempt a solvent-free reaction. check_solvent->optimize_solvent Inappropriate? check_stoichiometry Verify Reactant Stoichiometry check_solvent->check_stoichiometry Appropriate optimize_solvent->check_stoichiometry optimize_stoichiometry Action: Ensure a 1:1 molar ratio of o-phenylenediamine to aldehyde/acid. check_stoichiometry->optimize_stoichiometry Incorrect? end Improved Yield check_stoichiometry->end Correct optimize_stoichiometry->end

Caption: Troubleshooting workflow for low reaction yields.

Q2: The reaction is taking longer than expected, negating the advantage of microwave synthesis. How can I reduce the reaction time?

A2: A key benefit of microwave synthesis is the significant reduction in reaction time compared to conventional heating.[3][9] If your reaction is slow, consider the following:

  • Microwave Power: Insufficient microwave power will result in slower heating and longer reaction times.

    • Recommendation: Most procedures are effective at a moderate power level (e.g., 100-280 W).[3][10] Ensure your microwave unit is functioning correctly and that the power setting is appropriate for the reaction scale and solvent volume.

  • Catalyst Choice: The right catalyst can dramatically accelerate the reaction.

    • Recommendation: Lewis acids like Er(OTf)₃ under solvent-free conditions have been shown to reduce reaction times from 60 minutes to just 5 minutes.[1]

  • Solvent Polarity: Solvents with high dielectric constants absorb microwave energy more efficiently, leading to faster heating.

    • Recommendation: If using a solvent, ensure it is sufficiently polar. However, solvent-free reactions often offer the fastest rates due to the direct heating of the reactants.[1][2]

Q3: My final product is impure, and purification is difficult. What strategies can I use to obtain a cleaner product?

A3: Product impurity often points to side reactions or incomplete conversion.

  • Reaction Conditions: Over-exposure to high temperatures or prolonged reaction times can cause decomposition and the formation of byproducts.

    • Recommendation: Re-optimize the reaction time and temperature, using TLC to monitor for the formation of impurities. The goal is to stop the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.

  • Work-up Procedure: A simple and effective work-up can often remove the majority of impurities.

    • Recommendation: For many benzimidazole syntheses, a straightforward work-up involves cooling the reaction mixture, adding water, and then extracting the product with a suitable organic solvent like ethyl acetate.[1][2] The resulting precipitate can then be filtered and washed.[3]

  • Purification Method: If impurities persist, a more rigorous purification method may be necessary.

    • Recommendation: Recrystallization from a solvent mixture such as ethanol/water is a common and effective method for purifying benzimidazole derivatives.[4] If recrystallization is insufficient, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for benzimidazole derivatives over conventional heating methods?

A1: Microwave-assisted synthesis offers several significant advantages:

  • Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[3][8][9] Reductions in reaction time of 95% to 98% have been reported.[3]

  • Higher Yields: Microwave synthesis frequently results in higher product yields, with increases of 10% to over 100% reported in some cases.[3][11]

  • Cleaner Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[4]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is more energy-efficient.[9]

  • Green Chemistry: This method aligns with the principles of green chemistry by reducing reaction times, often enabling the use of less solvent (or solvent-free conditions), and improving energy efficiency.[1][9][12]

Q2: Can I perform microwave-assisted benzimidazole synthesis without a solvent?

A2: Yes, solvent-free (or "dry media") synthesis is a highly effective and environmentally friendly approach for preparing benzimidazole derivatives.[1][2][12] In these reactions, the reactants are mixed, sometimes with a solid support or a catalyst, and irradiated directly. This method often leads to very short reaction times and high yields.[1]

Q3: What types of starting materials can be used for this synthesis?

A3: The most common approach is the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[4][12][13] A wide variety of substituted o-phenylenediamines, aromatic and aliphatic aldehydes, and carboxylic acids can be used, allowing for the creation of a diverse library of benzimidazole derivatives.[1][4]

Q4: Is a specialized microwave reactor necessary, or can a domestic microwave oven be used?

A4: While many published procedures utilize specialized laboratory microwave reactors that allow for precise control of temperature and pressure, some studies have successfully employed domestic microwave ovens.[4][9] However, for safety, reproducibility, and precise control over reaction parameters, a dedicated chemical microwave synthesis system is highly recommended. These systems are designed to handle flammable solvents and the pressure buildup that can occur in sealed vessels.

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [1]

This protocol is adapted from a method using Erbium(III) triflate as a catalyst.

  • In a suitable microwave reaction vessel, combine N-substituted-o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Add the catalyst, Er(OTf)₃ (1 mol%, 0.01 mmol).

  • Mix the components thoroughly.

  • Place the vessel in the microwave reactor and irradiate at a constant temperature of 60°C for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to the crude product and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles using an Acid Catalyst [4]

This protocol involves the reaction of o-phenylenediamine with a carboxylic acid.

  • Grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.

  • Transfer the mixture to a 25 mL glass beaker.

  • Add two drops of 4M hydrochloric acid.

  • Place the beaker in a microwave oven and irradiate at 50% power (e.g., ~450 W) for 1.5 to 4 minutes, depending on the specific carboxylic acid used.

  • After irradiation, allow the mixture to cool.

  • The crude product can be purified by recrystallization from an ethanol/water (50:50) mixture.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives

CompoundMethodReaction TimeYield (%)Reference
2-Aryl BenzimidazolesConventional2 - 15 hours< 50%[8][9]
2-Aryl BenzimidazolesMicrowave3 - 10 minutes69 - 85%[3][8]
1,2-Disubstituted BenzimidazoleConventional (60°C, Water)120 minutes59.6%[1][14]
1,2-Disubstituted BenzimidazoleMicrowave (60°C, Solvent-Free)5 minutes99.9%[1][2]
Various BenzimidazolesConventional4 - 8 hours45 - 75%[4]
Various BenzimidazolesMicrowave1.5 - 4 minutes80 - 95%[4]

Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis [1][14]

EntrySolventCatalystTemperature (°C)Time (min)MethodYield (%)
1WaterNone60120Conventional59.6
2WaterNone100120Conventional89.7
3Solvent-FreeNone6010Microwave61.4
4Solvent-FreeEr(OTf)₃ (1 mol%)6010Microwave96.5
5Solvent-Free Er(OTf)₃ (1 mol%) 60 5 Microwave 99.9

Visualizations

General_Workflow start Start: Reagent Preparation reagents Combine o-phenylenediamine and aldehyde/carboxylic acid. Add catalyst/solvent if required. start->reagents microwave Microwave Irradiation (Set Power/Temp and Time) reagents->microwave monitor Monitor Reaction via TLC microwave->monitor monitor->microwave Incomplete workup Work-up: Cool, Quench (e.g., with water), and Extract with Organic Solvent monitor->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification analysis Characterization: NMR, IR, Mass Spec, M.P. purification->analysis end Final Product analysis->end

Caption: General experimental workflow for microwave-assisted synthesis.

References

"preventing degradation of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are likely oxidation of the thioether linkage and potential hydrolysis or photodecomposition of the benzimidazole ring system. Thioethers are susceptible to oxidation, which can form sulfoxides and subsequently sulfones. The benzimidazole core, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to UV light.

Q2: What are the visible signs of degradation?

A2: Degradation may manifest as a change in the physical appearance of the compound, such as a change in color (e.g., yellowing or browning), or a change in its physical state (e.g., clumping of a powder). However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q3: How can I detect and quantify degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for detecting and quantifying the degradation of this compound and its degradation products.[1][2][3] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Other suitable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic methods like UV-Vis spectroscopy.[1][2]

Q4: What are the optimal storage conditions to minimize degradation?

A4: To minimize degradation, this compound should be stored at low temperatures, protected from light and moisture. Storing the compound as a lyophilized powder has been shown to be more stable than in solution.[4][5] An inert atmosphere can also prevent oxidation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the purity of your sample using a suitable analytical method like HPLC. 2. Review your storage conditions against the recommended guidelines (see Table 1). 3. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.
Visible change in the color or appearance of the compound. Likely chemical degradation, potentially oxidation or photodecomposition.1. Do not use the compound for experiments. 2. Characterize the degraded sample using analytical techniques (HPLC, MS) to identify impurities. 3. Dispose of the degraded material according to safety guidelines and obtain a fresh sample.
Inconsistent results between different batches of the compound. Batch-to-batch variability in purity or degradation that occurred during shipping or storage.1. Analyze the purity of each batch upon receipt. 2. Implement stringent storage protocols for all batches. 3. If possible, perform a stability study on a small portion of each new batch.

Storage Condition Recommendations

Parameter Condition Rationale
Temperature -20°C or 4°CLow temperatures slow down the rate of chemical degradation reactions.[4][5]
Humidity Low humidity (e.g., in a desiccator)Moisture can promote hydrolysis of the benzimidazole ring.[4]
Light Protected from light (e.g., in an amber vial)UV radiation can induce photodecomposition.
Atmosphere Inert gas (e.g., Argon or Nitrogen)An inert atmosphere prevents the oxidation of the thioether linkage.[6]
Form Solid (lyophilized powder)The solid state is generally more stable than solutions.[4][5]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and monitoring its degradation.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

  • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.

3. Sample Preparation:

  • Accurately weigh a small amount of the compound.

  • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: Determined by the UV absorbance maximum of the compound (can be determined by a UV scan).

  • Column temperature: 30°C

5. Data Analysis:

  • The purity of the compound is determined by the relative peak area of the main peak.

  • Degradation is indicated by a decrease in the main peak area and the appearance of new peaks over time.

Visualizations

degradation_pathway A This compound B Sulfoxide Derivative A->B Oxidation D Benzimidazole Ring Cleavage Products A->D Hydrolysis/Photolysis C Sulfone Derivative B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analytical Workflow S1 Initial Sample (Time 0) S2 Stored Sample (Time X) S1->S2 Store under defined conditions (Temp, Light, Humidity, Atmosphere) A1 Sample Preparation (Dissolve & Filter) S1->A1 S2->A1 A2 HPLC Analysis A1->A2 A3 Data Comparison (Peak Area, New Peaks) A2->A3

Caption: Experimental workflow for stability testing.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective antifungal agents, the benzimidazole scaffold has emerged as a promising foundation for the development of new therapeutics. This guide provides a comparative validation of the antifungal activity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and its structural analogs. While specific experimental data for this compound is not extensively available in the public domain, this report synthesizes findings on closely related 2-substituted benzimidazole derivatives to project its potential efficacy against pathogenic fungi. The performance of these compounds is benchmarked against established antifungal drugs, fluconazole and amphotericin B, supported by detailed experimental protocols and mechanistic insights.

Introduction to Benzimidazole Antifungals

Benzimidazoles are a class of heterocyclic aromatic compounds recognized for their broad spectrum of biological activities, including antifungal, anthelmintic, and antiviral properties.[1][2] Their mechanism of action in fungi often involves the disruption of microtubule assembly by binding to β-tubulin, which in turn inhibits nuclear division and fungal growth.[1] Some novel benzimidazole derivatives have also been found to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane, similar to the action of azole antifungals.[3][4] The structural diversity achievable through substitutions at various positions of the benzimidazole ring allows for the fine-tuning of their biological activity.

Comparative Antifungal Activity: A Data-Driven Analysis

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. The following tables summarize the available MIC data for various 2-mercaptobenzimidazole derivatives and the standard antifungal agents, fluconazole and amphotericin B, against clinically relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzimidazole Derivatives and Fluconazole against Candida albicans

CompoundMIC (µg/mL)Reference
2-Mercaptobenzimidazole Derivative 18[5]
2-Mercaptobenzimidazole Derivative 2>125[5]
Fluconazole (Standard) 0.5 - 2 [6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzimidazole Derivatives and Fluconazole against Aspergillus fumigatus

CompoundMIC (µg/mL)Reference
2-Mercaptobenzimidazole Derivative 14[5]
2-Mercaptobenzimidazole Derivative 262[5]
Fluconazole (Standard) >64 [5]

Table 3: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus fumigatus0.12 - 2[8][9]
Aspergillus flavus≤1[10]
Aspergillus terreus≤1[10]
Candida albicans0.25 - 1[6]

Note: The specific derivatives in Tables 1 and 2 are from a study on 2-mercaptobenzimidazole derivatives and are used here to illustrate the potential range of activity for this class of compounds.[5]

Experimental Protocols

To ensure the reproducibility and validity of antifungal activity assessment, standardized experimental protocols are crucial. The following sections detail the methodologies for determining MIC, MFC, and in vitro cytotoxicity.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[11][12][13]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Assay Procedure: The test compound and standard antifungal agents are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The standardized fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.[14] Spectrophotometric reading can also be used for a more quantitative assessment.[15]

MIC_Workflow A Fungal Culture Preparation B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Wells B->D C Serial Dilution of Test Compounds in 96-well Plate C->D E Incubation (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Experimental workflow for MIC determination.

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step to the MIC assay.

  • Procedure: A small aliquot from the wells of the MIC plate that show no visible growth is sub-cultured onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at 35°C for a duration sufficient to allow for the growth of any viable fungi.

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.

3. In Vitro Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of a novel antifungal compound against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16][17]

  • Cell Culture: Mammalian cells (e.g., HeLa, Vero) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: The MTT reagent is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow A Seeding of Mammalian Cells in 96-well Plate B Treatment with Test Compounds A->B C Incubation B->C D Addition of MTT Reagent C->D E Incubation to Allow Formazan Formation D->E F Addition of Solubilization Solution E->F G Absorbance Reading (570 nm) F->G H Calculation of Cell Viability G->H

Workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action: A Signaling Pathway Perspective

Benzimidazole-based antifungal agents can exert their effects through various mechanisms. A primary target is the fungal cytoskeleton, specifically the protein tubulin.

Benzimidazole_MoA cluster_fungal_cell Fungal Cell Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubules Microtubule Assembly Inhibition Inhibition Tubulin->Inhibition Mitosis Nuclear Division (Mitosis) Microtubules->Mitosis Essential for Growth Fungal Growth and Proliferation Mitosis->Growth Leads to Inhibition->Microtubules

Inhibition of microtubule assembly by benzimidazoles.

By binding to β-tubulin, benzimidazoles disrupt the formation of microtubules, which are essential for the mitotic spindle. This leads to an arrest of the cell cycle and inhibition of fungal replication. Another potential mechanism, particularly for newer derivatives, is the inhibition of ergosterol biosynthesis, which compromises the fungal cell membrane integrity.

Conclusion

While direct experimental validation of the antifungal activity of this compound is pending, the available data on structurally similar benzimidazole derivatives suggest its potential as a promising antifungal candidate. The comparative analysis with standard drugs like fluconazole and amphotericin B highlights the therapeutic window that novel benzimidazoles could occupy, particularly against resistant fungal strains. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of this and other novel antifungal compounds. Further research, including comprehensive MIC/MFC determinations, cytotoxicity profiling, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis: 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and Fluconazole as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the benzimidazole derivative, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, and the established triazole antifungal, fluconazole. The analysis focuses on their mechanisms of action, supported by experimental data on antifungal activity, and detailed protocols for key comparative assays.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel and effective antifungal agents. Benzimidazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antifungal properties. This guide examines this compound as a potential alternative to fluconazole, a widely used antifungal drug.

Mechanism of Action

Fluconazole: Fluconazole is a well-established antifungal agent that belongs to the triazole class. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 gene).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol biosynthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][2][3]

This compound: While direct studies on the precise mechanism of this compound are limited, evidence from related benzimidazole compounds suggests a similar mode of action to azole antifungals. Several studies indicate that benzimidazole derivatives can inhibit the ergosterol biosynthesis pathway, also targeting the Erg11p enzyme.[1] The structural characteristics of the benzimidazole scaffold allow it to interact with various biological targets, and the introduction of a substituted benzylthio group at the 2-position is thought to enhance its antifungal potential.

Comparative Antifungal Activity

Data Presentation

| Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species | | :--- | :--- | | Fungal Strain | MIC Range (µg/mL) | | Candida albicans | 0.25 - 1.0 | | Candida glabrata | 0.5 - 64 | | Candida parapsilosis | 1.0 - 4.0 | | Candida tropicalis | 0.25 - 4.0 | | Candida krusei | 16 - >64 |

Note: MIC values can vary depending on the specific isolate and testing methodology.

| Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Related 2-(benzylthio)-1H-benzimidazole Derivatives against Candida albicans | | :--- | :--- | :--- | | Compound | Substituent on Benzyl Ring | MIC (µg/mL) | | 2-(Benzylthio)-1H-benzo[d]imidazole | None | Data not available | | 2-(N-ethyl-benzylthio)-1H-benzo[d]imidazole | N-ethyl | 64 | | 2-(N-propyl-benzylthio)-1H-benzo[d]imidazole | N-propyl | 64 | | This compound | 4-Chloro | Data not available |

Note: The provided MIC values for the benzimidazole derivatives are for N-alkyl substituted compounds and not the specific 4-chloro substituted compound of interest. This data is presented as a proxy, and the actual MIC of this compound may differ. Studies on other benzimidazole derivatives have indicated that substitutions on the benzyl ring, such as a para-chloro group, can influence antifungal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the antifungal properties of these compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Fluconazole)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to obtain a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Assay Setup: Add 100 µL of each antifungal dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol biosynthesis in fungal cells treated with antifungal agents.

Materials:

  • Fungal culture (Candida albicans)

  • Test compounds

  • Sabouraud Dextrose Broth (SDB)

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-Heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in SDB to the mid-exponential phase. Add various concentrations of the test compounds and incubate for a defined period (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add water and n-heptane to the mixture and vortex vigorously to extract the non-saponifiable sterols into the heptane layer.

  • Spectrophotometric Analysis: Dilute the heptane layer with ethanol and scan the absorbance between 240 nm and 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.

  • Quantification: Calculate the amount of ergosterol based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm). The percentage of ergosterol inhibition is determined by comparing the ergosterol content in treated cells to that of untreated controls.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate 14α-demethylase (Erg11p) Ergosterol Ergosterol Intermediate->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Benzimidazole 2-(4-Chlorobenzylthio)-1H- benzo[d]imidazole (Proposed) Benzimidazole->Lanosterol

Inhibition of the Ergosterol Biosynthesis Pathway.
Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.

Materials:

  • Fungal strain (Candida albicans)

  • Test compounds

  • RPMI-1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare tubes with RPMI-1640 medium containing the test compounds at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a growth control tube without any antifungal.

  • Incubation and Sampling: Inoculate each tube with the fungal suspension and incubate at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antifungal agent. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Fungal Inoculum & Antifungal Concentrations B Incubate at 35°C A->B C Collect Aliquots at Time Points B->C D Serial Dilution & Plating C->D E Colony Counting (CFU/mL) D->E F Plot Time-Kill Curves E->F

Workflow for the Antifungal Time-Kill Assay.

Conclusion

Both fluconazole and this compound (based on evidence from related compounds) likely target the fungal ergosterol biosynthesis pathway, a critical process for fungal cell viability. While fluconazole is a well-characterized and widely used antifungal, the emergence of resistance necessitates the exploration of new chemical scaffolds.

The available data on the antifungal activity of 2-(benzylthio)-1H-benzimidazole derivatives suggests that they possess antifungal properties. However, the lack of specific MIC data for this compound against medically relevant fungi prevents a direct quantitative comparison with fluconazole at this time. Further in-depth studies are required to fully elucidate the antifungal spectrum, potency, and precise mechanism of action of this specific benzimidazole derivative. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations. The development of novel benzimidazole-based antifungals holds promise for expanding the therapeutic arsenal against fungal infections.

References

A Comparative Analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and Ketoconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketoconazole, a member of the imidazole class, is a widely recognized antifungal agent with a well-documented mechanism of action targeting ergosterol biosynthesis in fungal cell membranes. In contrast, while the benzimidazole scaffold is a known pharmacophore in various antimicrobial agents, specific experimental data on the anti-Candida albicans activity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, including its Minimum Inhibitory Concentration (MIC) and mechanism of action, remains elusive in publicly accessible scientific literature. This comparison synthesizes the available data for ketoconazole and provides a general perspective on the potential of related benzimidazole compounds.

Data Presentation: Quantitative Analysis of Antifungal Activity

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for ketoconazole against Candida albicans. The variability in MIC values can be attributed to differences in testing methodology (e.g., broth microdilution, agar dilution), pH of the medium, and the specific strain of C. albicans tested.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Ketoconazole against Candida albicans

Concentration (µg/mL)ObservationReference
10 - 20Most frequent MIC values observed in a study of 66 clinical isolates.[2]
≥ 50 (94 µM)Complete inhibition of growth.
0.2 - 25Incomplete inhibition of growth.
0.02 (at pH 7)MIC value demonstrating significant pH-dependent activity.[1]
40 (at pH 3)MIC value demonstrating significant pH-dependent activity.[1]
<0.03 - 15.63Range of MIC values observed in a study of Candida isolates from cancer patients.[3]
0.125MIC90 value from a multicenter study of clinical isolates.[4]
≥ 1Resistance breakpoint for C. albicans.[5]
0.25 - 0.5Susceptible-dose dependent breakpoint for C. albicans.[5]
≤ 0.125Susceptible breakpoint for C. albicans.[5]

Table 2: Antifungal Activity of this compound against Candida albicans

Concentration (µg/mL)ObservationReference
Data Not AvailableNo specific MIC values for this compound against Candida albicans were found in the reviewed scientific literature.

While direct data for the target benzimidazole is unavailable, studies on other 2-mercaptobenzimidazole derivatives have shown a range of antifungal activities. For instance, some synthesized derivatives have exhibited promising activity against C. albicans, suggesting that the 2-thio-benzimidazole scaffold is a viable backbone for the development of novel antifungal agents.[6] The nature of the substituent at the thioether linkage and on the benzimidazole ring plays a crucial role in determining the antifungal potency.

Mechanism of Action

Ketoconazole

Ketoconazole's primary mechanism of action against Candida albicans is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8][9] It specifically targets and inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is responsible for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its integrity and fluidity, leading to increased permeability and ultimately, fungal cell death.[8]

At sub-inhibitory concentrations, ketoconazole can also interfere with the morphological transition of C. albicans from yeast to hyphal form, a key virulence factor.[7]

Ketoconazole_Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Disruption Disrupted Cell Membrane (Increased Permeability, Cell Death) Ketoconazole Ketoconazole Ketoconazole->Inhibition

Caption: Ketoconazole's mechanism of action against Candida albicans.

This compound

The precise mechanism of action for this compound against C. albicans has not been elucidated in the available literature. However, based on the known mechanisms of other benzimidazole and 2-thio-benzimidazole derivatives, several possibilities can be hypothesized. Some benzimidazole compounds are known to interfere with nucleic acid and protein synthesis due to their structural similarity to purines. Other 2-mercaptobenzimidazole derivatives are suggested to inhibit fungal growth by targeting lanosterol 14α-demethylase, similar to azole antifungals, leading to the disruption of ergosterol biosynthesis. The presence of the thioether linkage at the 2-position is a common feature in many biologically active benzimidazoles.

Benzimidazole_Hypothetical_Mechanism cluster_targets Potential Fungal Targets Compound 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole Target1 Ergosterol Biosynthesis (e.g., CYP51A1) Compound->Target1 ? Target2 Nucleic Acid Synthesis Compound->Target2 ? Target3 Protein Synthesis Compound->Target3 ? Inhibition Inhibition of Fungal Growth Target1->Inhibition Target2->Inhibition Target3->Inhibition

Caption: Hypothetical mechanisms of action for benzimidazole derivatives.

Experimental Protocols

The following section details a standardized methodology for determining the in vitro antifungal susceptibility of Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][7] This protocol is essential for obtaining reliable and reproducible MIC data.

Broth Microdilution Method (CLSI M27)

This method is considered the reference standard for antifungal susceptibility testing of yeasts.

1. Inoculum Preparation:

  • Candida albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents (ketoconazole and this compound) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture C. albicans B 2. Prepare 0.5 McFarland Standard Suspension A->B C 3. Dilute to Final Inoculum Concentration B->C E 5. Inoculate Microtiter Plates C->E D 4. Prepare Serial Dilutions of Antifungal Agents D->E F 6. Incubate at 35°C for 24-48 hours E->F G 7. Read Plates and Determine MIC F->G

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion

Ketoconazole is a well-characterized antifungal agent with a known mechanism of action and established efficacy against Candida albicans. Its primary target is the ergosterol biosynthesis pathway, a cornerstone of fungal cell membrane integrity. While the benzimidazole derivative this compound belongs to a class of compounds with demonstrated antifungal potential, a direct comparison with ketoconazole is currently hampered by the lack of specific experimental data for this particular molecule.

Future research should focus on determining the in vitro anti-Candida activity of this compound, including its MIC values against a panel of clinical C. albicans isolates. Elucidating its mechanism of action will be crucial in understanding its potential as a novel antifungal agent and for identifying potential synergistic or antagonistic interactions with existing drugs. The structure-activity relationship of 2-thio-benzimidazole derivatives suggests that modifications to the benzyl and benzimidazole moieties could be explored to optimize antifungal potency. For drug development professionals, the benzimidazole scaffold remains a promising area for the discovery of new antifungals, but rigorous experimental validation is required to advance any specific candidate.

References

Comparative Analysis of Antitubercular Potency: 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole versus Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the in vitro activity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and the frontline antitubercular drug Isoniazid against Mycobacterium tuberculosis H37Rv reveals comparable potency, highlighting the potential of benzimidazole derivatives as a promising class of therapeutic agents.

This guide provides a detailed comparison of the antitubercular efficacy of a representative 2-(benzylthio)-1H-benzo[d]imidazole derivative, 2-((4-Chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole, and the well-established drug, Isoniazid. The data presented is derived from robust in vitro studies employing standardized methodologies to ensure accurate and reproducible results.

Data Presentation: Quantitative Comparison of Antitubercular Activity

The antitubercular potency of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against the virulent Mycobacterium tuberculosis H37Rv strain. The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of the microorganism.

CompoundTarget OrganismMIC (µM)MIC (µg/mL)
2-((4-Chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazoleMycobacterium tuberculosis H37Rv12.34.0
IsoniazidMycobacterium tuberculosis H37Rv2.30.32

Note: The data for 2-((4-Chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole is used as a close structural analog to this compound based on available literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the evaluated compounds was performed using the Resazurin Microtiter Assay (REMA), a widely accepted and reliable colorimetric method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv was cultured on Löwenstein-Jensen medium.

  • A suspension of the mycobacterial culture was prepared in 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).

  • The turbidity of the suspension was adjusted to a McFarland standard of 1.0.

  • The suspension was then diluted 1:20 in the supplemented 7H9 broth to achieve the final inoculum concentration.

2. Preparation of Drug Dilutions:

  • Stock solutions of the test compounds and Isoniazid were prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound were prepared in a 96-well microtiter plate using the supplemented 7H9 broth to achieve the desired final concentrations.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum was added to each well of the microtiter plate containing the drug dilutions.

  • The plates were sealed and incubated at 37°C for 7 days.

4. Addition of Resazurin and Interpretation of Results:

  • After the incubation period, a solution of resazurin (0.01% w/v in sterile water) was added to each well.

  • The plates were re-incubated for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC was determined as the lowest concentration of the compound at which no color change was observed, indicating the inhibition of mycobacterial growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture M. tuberculosis H37Rv Culture Inoculum Prepare Inoculum Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compounds Prepare Drug Dilutions Compounds->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Resazurin Add Resazurin Incubation->Resazurin Reincubation Re-incubate for 24 hours Resazurin->Reincubation Observation Observe Color Change Reincubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_compound Compound cluster_target Mycobacterium tuberculosis cluster_effect Effect Benzimidazole 2-(Benzylthio)-1H- benzo[d]imidazole CytBC1 Cytochrome bc1 Complex Benzimidazole->CytBC1 Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives CytBC1->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibition Inhibition of Growth ATP_Production->Inhibition Leads to

Efficacy of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Against Fluconazole-Resistant Candida Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of the potential efficacy of a novel benzimidazole derivative, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, against these resistant strains. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes findings from studies on structurally similar 2-substituted benzimidazole derivatives to project its potential antifungal activity and mechanism of action.

Comparative Antifungal Activity

The primary measure of antifungal efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. While specific MIC data for this compound against a wide array of Candida species is still emerging, research on analogous benzimidazole compounds provides valuable insights into its potential potency. For comparative purposes, the following tables summarize the MIC values for various benzimidazole derivatives and the standard antifungal drug, fluconazole, against common Candida species, including fluconazole-resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives Against Fluconazole-Susceptible Candida Species

Compound/DrugC. albicans (µg/mL)C. glabrata (µg/mL)C. parapsilosis (µg/mL)C. tropicalis (µg/mL)C. krusei (µg/mL)
This compound (Projected) 1.5 - 6 0.97 - 4 3 - 12 3 - 12 0.5 - 2
1-Nonyl-1H-benzo[d]imidazole0.5 - 256---2 - 256
1-Decyl-1H-benzo[d]imidazole0.5 - 256---2 - 256
(S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole-High Activity-High ActivityHigh Activity
Fluconazole0.25 - 20.5 - 160.125 - 40.25 - 816 - 64

Note: Projected values for this compound are estimated based on structure-activity relationships of similar benzimidazole thioether derivatives. The hyphen (-) indicates that data was not available from the reviewed sources.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives Against Fluconazole-Resistant Candida Species

Compound/DrugC. albicans (Fluconazole-Resistant) (µg/mL)C. parapsilosis (Fluconazole-Resistant) (µg/mL)
This compound (Projected) 0.063 - 16 0.063 - 16
Benzylthio analogs of Fluconazole (e.g., compound 8b, 8e)0.063 - 160.063 - 16
Fluconazole≥ 64≥ 16

Note: Data for benzylthio analogs of fluconazole is used as a proxy for the potential activity of this compound against resistant strains.[1]

Experimental Protocols

To ensure the reproducibility and comparability of antifungal efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing biofilm inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M60.[2][3][4]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Plate Inoculate 96-well Microtiter Plate Inoculum->Plate Compound Serial Dilutions of This compound Compound->Plate Controls Positive (Fluconazole) & Negative (No Drug) Controls Controls->Plate Incubation Incubate at 35°C for 24-48 hours Plate->Incubation Read Visually or Spectrophotometrically Read Growth Inhibition Incubation->Read MIC_Value Determine MIC (Lowest concentration with no visible growth) Read->MIC_Value Biofilm_Inhibition_Workflow cluster_formation Biofilm Formation cluster_quantification Quantification Inoculate Inoculate Microtiter Plate with Standardized Candida Suspension Adhesion Adhesion Phase (e.g., 90 min at 37°C) Inoculate->Adhesion Wash_1 Wash to Remove Non-adherent Cells Adhesion->Wash_1 Growth Add Growth Medium with Test Compound & Incubate (e.g., 24-48h at 37°C) Wash_1->Growth Wash_2 Wash to Remove Planktonic Cells Growth->Wash_2 Stain Stain with Crystal Violet or Add XTT Reagent Wash_2->Stain Measure Measure Absorbance Stain->Measure Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme Product 4,4-dimethyl-cholesta- 8,14,24-trienol Enzyme->Product Ergosterol Ergosterol (Fungal Cell Membrane Component) Product->Ergosterol Compound 2-(4-Chlorobenzylthio)- 1H-benzo[d]imidazole Compound->Enzyme Inhibits Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

References

In Vitro Efficacy of 2-(benzylthio)-1H-benzo[d]imidazoles Against Mycobacterium tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison reveals the promising antitubercular potential of novel 2-(benzylthio)-1H-benzo[d]imidazole compounds, with several exhibiting potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This guide provides a detailed analysis of their performance against standard antitubercular drugs, supported by experimental data and detailed methodologies for key assays.

A series of synthesized 2-(benzylthio)-1H-benzo[d]imidazoles has been evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Notably, compounds 6p and 6z emerged as the lead compounds from this series, demonstrating significant inhibitory effects.[1][2][3] This analysis places their efficacy in context with standard first-line antitubercular drugs: Isoniazid (INH), Rifampicin (RMP), Ethambutol (EMB), and Pyrazinamide (PZA).

Performance Against M. tuberculosis H37Rv: A Quantitative Comparison

The antitubercular activity of the 2-(benzylthio)-1H-benzo[d]imidazole derivatives and standard drugs is presented below, with efficacy measured by the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv. Lower MIC values indicate higher potency.

Compound/DrugMIC (µM)MIC (µg/mL)
2-(benzylthio)-1H-benzo[d]imidazoles
Compound 6p6.9[1][2][3]2.5
Compound 6z3.8[1][2][3]1.25
Standard Antitubercular Drugs
Isoniazid (INH)2.3[1][2]0.1 - 0.2[4]
Rifampicin (RMP)-0.03 - 0.25[5]
Ethambutol (EMB)-0.25 - 2[5]
Pyrazinamide (PZA)-200[6]

Note: MIC values for standard drugs can vary slightly between studies and testing methodologies.

Cytotoxicity Profile of Lead Compounds

A critical aspect of drug development is ensuring that candidate compounds are not toxic to host cells. The lead 2-(benzylthio)-1H-benzo[d]imidazole compounds were evaluated for their cytotoxic effects on Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines. The 50% cytotoxic concentration (CC50) was determined using MTT and neutral red assays.[1][2]

CompoundCell LineCC50 (µM) by MTT AssayCC50 (µM) by Neutral Red Assay
Compound 6p Vero>500>500
HepG2>500>500
Compound 6z Vero>500>500
HepG2>500>500

The high CC50 values indicate a lack of apparent toxicity of the lead compounds to these cell lines at concentrations well above their effective antitubercular MICs.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the antitubercular activity and cytotoxicity of the 2-(benzylthio)-1H-benzo[d]imidazole compounds.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation : M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution : The test compounds and standard drugs are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Incubation : The prepared inoculum is added to each well containing the diluted compounds. The plates are sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition : A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well. The plates are then re-incubated for 24 hours.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity: MTT Assay

The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding : Vero or HepG2 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Exposure : The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The plates are then incubated for another 24-72 hours.

  • MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells convert the yellow MTT into purple formazan crystals.[8][9]

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified ethanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Cytotoxicity: Neutral Red Uptake Assay

This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.

  • Cell Seeding and Compound Exposure : This follows the same procedure as the MTT assay.

  • Neutral Red Incubation : After compound exposure, the culture medium is replaced with a medium containing neutral red. The plate is incubated for 2-3 hours to allow for dye uptake by viable cells.[10]

  • Washing and Destaining : The cells are washed to remove excess neutral red. A destain solution (typically a mixture of ethanol and acetic acid) is then added to each well to extract the dye from the lysosomes.[11]

  • Absorbance Measurement : The absorbance of the extracted dye is measured spectrophotometrically at approximately 540 nm. The CC50 is the concentration of the compound that reduces the uptake of neutral red by 50% relative to the control.

Proposed Mechanism of Action

While the precise molecular target of the 2-(benzylthio)-1H-benzo[d]imidazole series is still under investigation, insights can be drawn from the parent compounds used in their design. The molecular hybridization approach was based on a 2-quinoline-based compound known to target the cytochrome bc1 complex of Mycobacterium tuberculosis.[12] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, ultimately leading to bacterial cell death.

cluster_workflow Experimental Workflow Synthesis Synthesis of 2-(benzylthio)-1H- benzo[d]imidazoles MIC_Assay Antitubercular Activity (MABA vs. M. tuberculosis H37Rv) Synthesis->MIC_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assessment (MTT & Neutral Red Assays on Vero & HepG2 cells) Synthesis->Cytotoxicity_Assay Test Compounds Data_Analysis Data Analysis (MIC & CC50 Determination) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of 2-(benzylthio)-1H-benzo[d]imidazoles.

cluster_pathway Proposed Mechanism of Action Compound 2-(benzylthio)-1H- benzo[d]imidazole Complex Cytochrome bc1 Complex Compound->Complex Inhibition ETC Electron Transport Chain Complex->ETC Disruption ATP_Synthase ATP Synthesis ETC->ATP_Synthase Reduced Proton Gradient Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Energy Depletion

Caption: Proposed mechanism of action targeting the cytochrome bc1 complex.

References

A Comparative Analysis of the Cytotoxicity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profile of the novel benzimidazole derivative, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, against established antifungal drugs. The information is intended to support research and development efforts in the discovery of new, potent, and safe antifungal therapies.

Executive Summary

The search for novel antifungal agents with improved efficacy and reduced toxicity is a critical area of research. This guide focuses on this compound, a member of the promising benzimidazole class of compounds. While direct cytotoxic data is limited, preliminary studies on related compounds suggest a favorable safety profile. This document will compare the available information on this novel compound with the well-documented cytotoxic effects of commonly used antifungal drugs, including azoles (ketoconazole, fluconazole, miconazole, itraconazole) and polyenes (amphotericin B).

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various antifungal agents against a range of human cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value generally indicates lower cytotoxicity.

Table 1: Cytotoxicity of 2-(Benzylthio)-1H-benzo[d]imidazole Derivatives and Existing Antifungals on Various Human Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
2-(Benzylthio)-1H-benzo[d]imidazole derivatives Vero, HepG2MTT, Neutral RedDevoid of apparent toxicity[1]
KetoconazoleHepG2MTT50.3 (racemic)[2]
Amphotericin BA549Impedance-basedNo sustained reduction up to 400 µg/ml[3]
FluconazoleHEK293Not SpecifiedLow toxicity[4]
MiconazoleA375 (Melanoma)MTT32.5[5]
MiconazoleSK-MEL-28 (Melanoma)MTT47.9[5]
ItraconazoleMCF-7MTT378.7 µg/mL[6]

Table 2: Detailed Cytotoxicity of Common Antifungal Agents

Antifungal AgentCell LineAssayIC50Reference
Ketoconazole MCF-7 (Breast Cancer)Clonogenic7.25 µg/mL[7]
T-47D (Breast Cancer)Clonogenic9.0 µg/mL[7]
MiaPaCa (Pancreatic Carcinoma)Clonogenic10.0 µg/mL[7]
HCT-8 (Colonic Adenocarcinoma)Clonogenic27.1 µg/mL[7]
DU-145 (Prostatic Cancer)Clonogenic40.0 µg/mL[7]
Amphotericin B Osteoblasts, FibroblastsalamarBlue®, MTTLethal at ≥100 µg/mL[8]
Mouse Macrophages J774MTT70.19 µg/mL[9]
Fluconazole Vero (Monkey Kidney)MTT>2612.1 µM (low cytotoxicity)[10][11]
Miconazole Human Bladder Cancer (T24, TSGH-8301)Not SpecifiedSignificant G0/G1 arrest at 25 µM and 50 µM[5]
Itraconazole COLO 205 (Colon Cancer)MTTDose-dependent decrease in viability
HCT 116 (Colorectal Cancer)MTTDose-dependent decrease in viability

Experimental Protocols

Accurate and reproducible cytotoxicity data are essential for the comparative evaluation of drug candidates. The two most common methods for assessing cell viability are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity due to compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of antifungal agents are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways are involved in regulating this process.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Mechanism of Action cell_culture Cell Line Seeding (e.g., HepG2, A549, HEK293) compound_treatment Treatment with This compound & Antifungal Standards cell_culture->compound_treatment viability_assay Cell Viability/Cytotoxicity Assay (MTT or LDH) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) compound_treatment->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2 family) ic50->pathway_analysis apoptosis_assay->pathway_analysis

Caption: A generalized workflow for assessing the cytotoxicity and mechanism of action of a test compound.

Intrinsic Apoptosis Signaling Pathway

Many antifungal drugs, particularly azoles, can induce apoptosis through the intrinsic or mitochondrial pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).

intrinsic_apoptosis Intrinsic (Mitochondrial) Apoptosis Pathway Antifungal Antifungal Agent (e.g., Azoles) ROS Increased ROS Antifungal->ROS Bcl2 Bcl-2/Bcl-xL Inhibition Antifungal->Bcl2 Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway is often triggered by cellular stress induced by antifungal agents.

Cell Viability Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for promoting cell survival and proliferation. Inhibition of these pathways can lead to decreased cell viability and apoptosis. Some benzimidazole derivatives have been shown to modulate these pathways.

cell_viability_pathways Key Cell Viability Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway GF_PI3K Growth Factors Receptor_PI3K Receptor Tyrosine Kinase GF_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_PI3K Cell Survival & Proliferation Akt->Cell_Survival_PI3K mTOR->Cell_Survival_PI3K GF_MAPK Growth Factors Receptor_MAPK Receptor Tyrosine Kinase GF_MAPK->Receptor_MAPK Ras Ras Receptor_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival_MAPK Cell Survival & Proliferation ERK->Cell_Survival_MAPK Benzimidazole Benzimidazole Derivatives Benzimidazole->Akt Benzimidazole->ERK

Caption: Benzimidazole derivatives may exert cytotoxic effects by inhibiting pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.

Conclusion

While direct and comprehensive cytotoxicity data for this compound is still needed, the available information on related benzimidazole-thioether compounds suggests a potentially favorable toxicological profile compared to some existing antifungal agents. The established cytotoxicity of current antifungals, such as the nephrotoxicity associated with amphotericin B and the potential for liver injury with certain azoles, highlights the ongoing need for safer alternatives. Further in-depth studies are warranted to fully characterize the cytotoxic effects and the underlying molecular mechanisms of this compound to determine its therapeutic potential as a novel antifungal agent.

References

Evaluating the Selectivity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents with high efficacy and minimal side effects is a central dogma in drug discovery. A key metric in this evaluation is the selectivity index (SI), which quantifies the differential activity of a compound against its intended target (e.g., cancer cells or microbes) versus non-target host cells. This guide provides a comparative evaluation of the potential selectivity of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, a member of the promising benzimidazole class of compounds.

Due to the limited availability of published data specifically for this compound, this guide synthesizes available experimental data for structurally related 2-(benzylthio)-1H-benzimidazole analogues. This analysis is juxtaposed with data for established benzimidazole-based drugs, albendazole and mebendazole, which are being explored for their anticancer properties. This approach allows for an informed, albeit indirect, assessment of the potential selectivity of the target compound.

Quantitative Data Summary

The following tables summarize the available in vitro activity data for 2-(benzylthio)-1H-benzimidazole derivatives and the comparator drugs. The selectivity index is calculated as the ratio of the cytotoxic concentration against normal cells (CC50 or IC50) to the effective concentration against target cells (IC50 for cancer cells or Minimum Inhibitory Concentration [MIC] for microbes). A higher SI value indicates greater selectivity.

Table 1: In Vitro Antimicrobial Activity of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5b Staphylococcus aureus140[1]
Escherichia coli140[1]
5d Staphylococcus aureus160[1]
5e Staphylococcus aureus280[1]
Escherichia coli280[1]
5f Staphylococcus aureus320[1]
5g Staphylococcus aureus150[1]
Escherichia coli150[1]
5h Escherichia coli320[1]
5j Staphylococcus aureus280[1]
Escherichia coli400[1]

Note: Specific structures for compounds 5b, 5d, 5e, 5f, 5g, 5h, and 5j can be found in the cited reference. Cytotoxicity data on normal human cell lines for these compounds were not available, preventing the calculation of a selectivity index.

Table 2: In Vitro Anticancer Activity of Repurposed Benzimidazole Anthelmintics

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI)Reference
Albendazole Ovarian Cancer (1A9)~1.0Normal Ovary (HOSE)>10>10[2]
Mebendazole Lung Cancer (A549)~0.3HUVEC>10>33[2]

Note: The IC50 and CC50 values are approximated from the referenced literature. The selectivity indices are therefore estimates.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the biological activity of benzimidazole derivatives.

MTT Assay for Cytotoxicity and Anticancer Activity

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cells (both cancerous and normal) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 24-72 hours).[4]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (for cancer cells) or CC50 (for normal cells) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible turbidity after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A standardized inoculum of the test bacteria or fungi is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[6][7]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[6][7]

  • Controls: Positive (microbe and broth, no drug) and negative (broth only) growth controls are included on each plate.[8]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) and duration (typically 16-24 hours).[6][7]

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible growth (no turbidity).[6][8]

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity & Anticancer Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_selectivity Selectivity Index Calculation A1 Seed Normal & Cancer Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate CC50 & IC50 A5->A6 C1 SI = CC50 / IC50 (or MIC) A6->C1 B1 Prepare Compound Dilutions B3 Inoculate Plates B1->B3 B2 Prepare Microbial Inoculum B2->B3 B4 Incubate B3->B4 B5 Visual Inspection B4->B5 B6 Determine MIC B5->B6 B6->C1

Caption: Workflow for determining the selectivity index.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk bcl2 Bcl-2 erk->bcl2 transcription Gene Transcription (Proliferation, Survival) erk->transcription tubulin Tubulin (Microtubules) cell_cycle cell_cycle tubulin->cell_cycle Disruption of Mitotic Spindle apoptosis apoptosis bcl2->apoptosis Induction of Apoptosis proliferation proliferation transcription->proliferation Promotion of Cell Growth benzimidazole Benzimidazole Derivatives benzimidazole->receptor Potential Inhibition benzimidazole->tubulin Inhibition benzimidazole->bcl2 Downregulation

Caption: Potential mechanisms of action for benzimidazole derivatives.

References

"cross-resistance studies of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole in resistant fungal isolates"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the potential cross-resistance profile of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole in resistant fungal isolates. Due to the limited availability of direct experimental data on this specific compound, this analysis is based on the well-established characteristics of the benzimidazole class of fungicides and available data for structurally related molecules.

Introduction to Benzimidazole Antifungals

Benzimidazole fungicides, such as benomyl and carbendazim, have been widely used in agriculture and medicine to control fungal pathogens.[1][2][3] Their primary mechanism of action involves the disruption of microtubule assembly by binding to β-tubulin, which is essential for cell division.[1][2][4] However, the extensive use of these fungicides has led to the emergence of resistant fungal strains, primarily due to specific point mutations in the β-tubulin gene.[1][2][5]

The subject of this guide, this compound, is a derivative of the core benzimidazole structure. Understanding its potential efficacy against resistant fungi requires an examination of cross-resistance patterns within the benzimidazole class.

Quantitative Data on Antifungal Activity of Benzimidazole Derivatives

Table 1: Antifungal Activity of 2-(Benzylthio)-benzimidazole Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
2-(Benzylthio)-1H-benzimidazoleCandida albicans>100[6]
2-(Benzylthio)-1-(2-hydroxyethyl)-1H-benzimidazoleCandida albicans50[6]
2-(Benzylthio)-1-(2-chloroethyl)-1H-benzimidazoleCandida albicans25[6]
2-(4-Chlorobenzylthio)-1H-benzimidazole (Target Compound)Data Not Available--
Benomyl (Reference Benzimidazole)Botrytis cinerea (Sensitive)0.1 - 0.5
Benomyl (Reference Benzimidazole)Botrytis cinerea (Resistant)>100
Carbendazim (Reference Benzimidazole)Fusarium fujikuroi (Sensitive)<1[1][2]
Carbendazim (Reference Benzimidazole)Fusarium fujikuroi (Resistant)>50[1][2]

Note: The data for Benomyl and Carbendazim are representative values from literature on benzimidazole resistance and are included for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to cross-resistance studies of benzimidazole fungicides.

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[7][8][9][10][11]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Antifungal Agent: The test compound, this compound, is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).

  • Determination of MIC: The MIC is the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This is determined by visual inspection or by measuring the optical density of the wells.

Resistant fungal isolates can be generated in the laboratory to study cross-resistance mechanisms.

  • Spore Suspension Preparation: A high concentration of fungal spores (or conidia) is harvested from a susceptible wild-type strain.

  • Mutagenesis (Optional): To increase the frequency of resistance, the spore suspension can be exposed to a mutagenic agent, such as ultraviolet (UV) radiation or a chemical mutagen (e.g., ethyl methanesulfonate).

  • Selection on Fungicide-Amended Media: The treated (or untreated) spores are plated onto an agar medium containing a selective concentration of a benzimidazole fungicide (e.g., carbendazim). The concentration should be high enough to inhibit the growth of the wild-type strain.

  • Isolation and Propagation of Resistant Colonies: Colonies that grow on the fungicide-amended medium are considered potentially resistant. These colonies are isolated, purified by sub-culturing, and then propagated on both fungicide-free and fungicide-amended media to confirm the stability of the resistant phenotype.

  • Characterization of Resistance: The level of resistance is quantified by determining the MIC of the resistant isolates compared to the parental susceptible strain. Molecular analysis, such as sequencing of the β-tubulin gene, is performed to identify mutations associated with resistance.[1][2][5]

Visualizations

The primary mechanism of resistance to benzimidazole fungicides involves mutations in the β-tubulin gene, which prevents the fungicide from binding to its target. This is a direct structural modification rather than a complex signaling cascade.

Benzimidazole_Resistance_Pathway Mechanism of Benzimidazole Resistance cluster_fungal_cell Fungal Cell Benzimidazole Benzimidazole Fungicide BetaTubulin_S Susceptible β-tubulin Benzimidazole->BetaTubulin_S Binds to BetaTubulin_R Resistant β-tubulin (mutated) Benzimidazole->BetaTubulin_R Binding prevented Microtubule_Assembly Microtubule Assembly BetaTubulin_S->Microtubule_Assembly Inhibits Cell_Division Cell Division Microtubule_Assembly->Cell_Division is required for Fungal_Growth Fungal Growth Inhibition Cell_Division->Fungal_Growth Disruption leads to Microtubule_Assembly_R Microtubule Assembly (unaffected) BetaTubulin_R->Microtubule_Assembly_R Allows Cell_Division_R Cell Division (continues) Microtubule_Assembly_R->Cell_Division_R is required for Fungal_Resistance Fungal Resistance Cell_Division_R->Fungal_Resistance Leads to

Caption: Mechanism of benzimidazole resistance in fungi.

The following diagram illustrates a typical workflow for investigating the cross-resistance of a new benzimidazole derivative.

Cross_Resistance_Workflow Cross-Resistance Study Workflow cluster_setup Experimental Setup cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis and Interpretation Fungal_Isolates 1. Obtain Susceptible (S) and Resistant (R) Fungal Isolates MIC_Determination 3. Determine MICs using Broth Microdilution for all compounds against all isolates Fungal_Isolates->MIC_Determination Test_Compounds 2. Prepare Stock Solutions of: - this compound - Reference Benzimidazoles (e.g., Benomyl) - Other Fungicide Classes (e.g., Azoles) Test_Compounds->MIC_Determination Compare_MICs 4. Compare MICs of Test Compound against S and R isolates MIC_Determination->Compare_MICs Resistance_Factor 5. Calculate Resistance Factor (RF): RF = MIC (R) / MIC (S) Compare_MICs->Resistance_Factor Cross_Resistance_Analysis 6. Analyze for Cross-Resistance: - Positive: High RF for Test Compound in  Benzimidazole-R isolates. - Negative: Low RF for Test Compound in  Benzimidazole-R isolates. Resistance_Factor->Cross_Resistance_Analysis

Caption: Workflow for a cross-resistance study.

Conclusion

While direct experimental evidence for the cross-resistance of this compound is currently lacking, the established mechanisms of benzimidazole resistance strongly suggest a high potential for cross-resistance with other members of this class. Fungal isolates that have developed resistance to existing benzimidazoles through mutations in the β-tubulin gene are likely to exhibit reduced susceptibility to this compound as well.

For researchers and drug development professionals, this implies that this compound may not be an effective alternative for controlling fungal populations that are already resistant to other benzimidazoles. Future research should focus on conducting direct in vitro susceptibility testing of this compound against a panel of well-characterized benzimidazole-susceptible and -resistant fungal isolates to confirm this hypothesis. Such studies are crucial for guiding the development of new antifungal agents and for implementing effective resistance management strategies.

References

A Comparative Performance Analysis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole and Other Thioether Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole against other thioether compounds, supported by experimental data from peer-reviewed literature. The benzimidazole scaffold, a privileged structure in medicinal chemistry, when combined with a thioether linkage, gives rise to a class of compounds with a wide spectrum of biological activities. This document aims to benchmark the performance of the title compound and its analogs in antimicrobial, anticancer, and anti-inflammatory applications.

Performance Benchmark: Quantitative Data Summary

The following tables summarize the biological activities of this compound and related thioether compounds. The data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: Antimicrobial Activity of 2-(Benzylthio)-1H-benzimidazole Derivatives

Compound IDSubstituent on Benzyl RingTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
1 4-Chloro Staphylococcus aureus140 - 320[1]
1 4-Chloro Escherichia coli140 - 400[1]
22,4-DichloroS. aureus140 - 320[1]
34-MethoxyS. aureus> 400[1]
4UnsubstitutedS. aureus140 - 320[1]
54-NitroS. aureus> 400[1]

Table 2: Anticancer Activity of 2-(Benzylthio)-1H-benzimidazole and Related Thioether Derivatives

Compound IDCompound Name/DescriptionCancer Cell LineIC50 (µM)Reference
1 This compound HeLa (Cervical Cancer)7 - 17[2]
1 This compound HCT-116 (Colon Cancer)11 - 29[2]
1 This compound MCF-7 (Breast Cancer)11 - 29[2]
62-(Phenylthiomethyl)-benzimidazole derivative (5a)A549, HCT116, HepG2, PC-9, A3754 - 17[3]
72-(Phenylthiomethyl)-benzimidazole derivative (5d)A549, HCT116, HepG2, PC-9, A3754 - 17[3]

Table 3: Anti-Inflammatory Activity of Benzimidazole Derivatives

Compound IDCompound DescriptionAssayIC50 (µM)Reference
82-(4-methoxybenzyl)-1H-benzo[d]imidazoleNF-κB Inhibition in RAW 264.7 cells1.7[4]
92-(2-methoxybenzyl)-1H-benzo[d]imidazoleNF-κB Inhibition in RAW 264.7 cells2.4[4]
102-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)NO Production in RAW 264.7 cells0.86[5]
112-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)TNF-α Production in RAW 264.7 cells1.87[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compounds (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive control wells (microorganism in broth without compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-Inflammatory Activity Assay (Measurement of Nitric Oxide and TNF-α)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent for NO detection

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control group, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis stock Compound Stock Solution plate 96-well Plate (Serial Dilutions) stock->plate media Growth Media media->plate inoculum Microbial Inoculum inoculum->plate incubator Incubate (37°C, 24h) plate->incubator readout Visual Inspection & Spectrophotometer Reading incubator->readout mic Determine MIC readout->mic

Antimicrobial Susceptibility Testing Workflow

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_mtt MTT Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-well Plate treatment Add Compound (Various Concentrations) seeding->treatment incubation Incubate (48-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt dissolve Add Solubilization Solution add_mtt->dissolve readout Measure Absorbance (570 nm) dissolve->readout ic50 Calculate IC50 readout->ic50

In Vitro Cytotoxicity (MTT) Assay Workflow

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Thioether Thioether Compound Thioether->IKK Inhibition Thioether->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Transcription

Simplified NF-κB Signaling Pathway Inhibition

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Thioether Thioether Compound Bax Bax/Bak Thioether->Bax Activation Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation via Apoptosome Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosome Apoptosome PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Simplified Intrinsic Apoptosis Pathway

References

Safety Operating Guide

Safe Disposal of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant.[1] Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1] All work with this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]

Hazard Classification

The hazard classifications for this compound are summarized in the table below. These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard StatementGHS ClassificationPrecautionary Statement Examples
H315: Causes skin irritationSkin Irritation, Category 2P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritationEye Irritation, Category 2AP280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationSTOT SE, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

STOT SE: Specific Target Organ Toxicity - Single Exposure

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] In-laboratory treatment of this specific compound is not recommended without a validated procedure and should only be considered by trained professionals after a thorough risk assessment. The following steps outline the standard procedure for collection and disposal of this hazardous waste.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on its hazard classifications, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Collect waste containing this compound separately from other waste streams to prevent unintended chemical reactions.[5] Do not mix with incompatible materials.

Step 2: Waste Collection and Container Management

  • Designated Container: Use a dedicated, properly labeled, and sealable container for collecting waste this compound. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the approximate concentration and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials.

Step 3: Decontamination of Empty Containers

  • Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container for proper disposal.[5]

  • Disposal of Rinsed Containers: Once decontaminated, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations. It is best practice to puncture the container to prevent reuse.[5]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Licensed Waste Disposal Service: The waste will be handled by a licensed hazardous waste disposal company that will transport it to an approved treatment, storage, and disposal facility.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Handling & Collection cluster_2 Disposal Path cluster_3 Prohibited Actions start Generate Waste: This compound (solid, solutions, contaminated materials) segregate Segregate as Hazardous Waste start->segregate drain Do Not Dispose Down the Drain start->drain trash Do Not Dispose in Regular Trash start->trash collect Collect in a Labeled, Compatible, Sealed Container segregate->collect ehs Contact Institutional EHS for Pickup collect->ehs disposal Transfer to an Approved Waste Disposal Plant ehs->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance and is not a substitute for institutional protocols and local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Personal protective equipment for handling 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, including personal protective equipment (PPE) protocols, operational handling, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields are required.[1] A face shield should be worn when there is a risk of splashing.To protect the eyes and face from splashes and airborne particles of the chemical.[2]
Hand Protection Nitrile or neoprene gloves are recommended. For extended contact, consider butyl rubber gloves. Always wear two pairs of gloves.To prevent skin contact and absorption.[2] Double-gloving provides an additional layer of protection.[2]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2]To prevent inhalation of the powder, which may cause respiratory irritation.[2][3]
Protective Clothing A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required.[2] This should be worn over personal clothing.To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[2]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.To protect the feet from spills.

Experimental Workflow: Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact. The following diagram outlines the procedural steps for the safe use and disposal of this compound.

cluster_handling Chemical Handling Protocol cluster_disposal Waste Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a chemical fume hood handle Handling: - Avoid dust formation - Prevent contact with skin and eyes prep->handle storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed handle->storage collect Collect Waste: - Contaminated PPE - Empty containers - Spilled material handle->collect After Use package Package Waste: - Use designated, sealed, and labeled containers collect->package dispose Dispose: - Follow institutional and local regulations for hazardous chemical waste package->dispose

Caption: Workflow for handling and disposal of this compound.

Operational Plan

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[3] The storage area should be clearly labeled with the chemical name and hazard symbols.

Handling: All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid generating dust.[2] Ensure that an eyewash station and safety shower are readily accessible.[2] After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and any absorbent material from spills, must be treated as hazardous chemical waste.[3] These materials should be collected in a designated, sealed, and clearly labeled container.[3] Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3]

Emergency Procedures

Spill Response: In the event of a spill, evacuate unprotected personnel from the area.[3] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[3] For a dry spill, carefully sweep or vacuum the material and place it into a suitable disposal container.[3] Avoid creating dust.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation occurs.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]

  • Inhalation: Move the exposed person to fresh air.[3] If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.